molecular formula C5H11N3O2 B1677426 m-PEG2-azide CAS No. 215181-61-6

m-PEG2-azide

カタログ番号: B1677426
CAS番号: 215181-61-6
分子量: 145.16 g/mol
InChIキー: OXDZFVNIVMSPEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

m-PEG2-azide is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-azido-2-(2-methoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZFVNIVMSPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89485-61-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89485-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201212327
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89485-61-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG2-azide in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG2-azide has emerged as a cornerstone bifunctional linker in the field of biochemistry, enabling the precise construction of complex biomolecular architectures. Its structure, featuring a short, hydrophilic di-ethylene glycol (PEG) spacer and a terminal azide group, offers a versatile handle for bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the core applications of this compound, including bioconjugation, the development of Antibody-Drug Conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data on reaction parameters, and visual diagrams of key workflows and signaling pathways are presented to facilitate its practical implementation in research and drug development.

Introduction to this compound

This compound, with the chemical formula C5H11N3O2, is a chemical reagent characterized by a methoxy-terminated di-ethylene glycol chain and a reactive azide (-N3) group.[1] The short PEG spacer enhances aqueous solubility and provides flexibility, which can be crucial for mitigating steric hindrance in bioconjugation reactions.[2] The azide moiety is the key functional group, enabling highly specific and efficient covalent bond formation through "click chemistry" reactions.[3]

The primary utility of this compound stems from its participation in two main classes of bioorthogonal reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[3] The reaction is driven by the release of ring strain, obviating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.[5]

The triazole ring formed in both reactions is exceptionally stable under a wide range of biochemical conditions, including resistance to hydrolysis, oxidation, and enzymatic degradation.[6]

Core Applications in Biochemistry

The unique properties of this compound make it a valuable tool in several key areas of biochemistry and drug development.

Bioconjugation

Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule. This compound serves as a heterobifunctional linker to connect proteins, peptides, nucleic acids, or small molecules that have been functionalized with a complementary alkyne group. This enables the synthesis of novel probes, assays, and therapeutic agents. The high efficiency and specificity of click chemistry ensure high yields of the desired conjugate with minimal side products.[4]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody. In a common strategy, the antibody is first modified to introduce an alkyne group, and the drug is functionalized with an azide. The this compound linker can be incorporated on either the payload or a carrier molecule that is then attached to the antibody. The PEG component can improve the pharmacokinetic profile of the ADC.[7]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] this compound is frequently used as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.[3][8] The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficacy of the PROTAC.[8][9]

Quantitative Data Presentation

The efficiency and kinetics of bioconjugation reactions involving this compound are crucial for experimental design and optimization. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.

Table 1: Typical Reaction Parameters for CuAAC and SPAAC

ParameterCuAAC with this compoundSPAAC with this compound
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield >95%>95%
Linkage Stability Highly stableHighly stable

Data compiled from multiple sources.[7]

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

Strained AlkyneAzide Partnerk₂ (M⁻¹s⁻¹)Reference
Dibenzocyclooctyl (DBCO)Benzyl Azide~0.1 - 1.0[5]
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.15[10]
DBCO-PEG51-azido-1-deoxy-β-D-glucopyranoside~0.18 - 0.37[11]
DBCO-PEGp-azidomethyl-L-phenylalanine (pAMF)~0.07 (calculated from 7-fold increase over pAzF)[5]

Note: The presence of a PEG linker on the alkyne or azide can influence reaction kinetics, in some cases increasing the rate by reducing steric hindrance.[11][12]

Table 3: Influence of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigasePEG Linker LengthEffect on EfficacyReference
Estrogen Receptor α (ERα)VHL12 atomsLess Effective[9]
Estrogen Receptor α (ERα)VHL16 atomsMore Effective[9]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)< 4 PEG unitsImpaired Binding[8]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)≥ 4 PEG unitsUnimpaired Binding[8]
TANK-binding kinase 1 (TBK1)VHL< 12 atomsNo Apparent Activity[9]
TANK-binding kinase 1 (TBK1)VHL> 12 atomsRobust Degradation[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized biomolecule with this compound.

Materials:

  • Alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis membrane)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound. A 2 to 10-fold molar excess of the azide is typically used.

  • Add the copper(I)-stabilizing ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.

  • Add the CuSO₄ stock solution. The final copper concentration is typically between 50 µM and 250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Quench the reaction by adding a chelating agent such as EDTA (final concentration ~5 mM) if desired.

  • Purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted reagents and the copper catalyst.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained alkyne-functionalized biomolecule with this compound.

Materials:

  • Strained alkyne (e.g., DBCO)-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Purification system (e.g., SEC column, dialysis membrane)

Procedure:

  • In a microcentrifuge tube, combine the strained alkyne-functionalized biomolecule and this compound. A 5 to 20-fold molar excess of the azide is often used to ensure efficient conjugation.

  • Gently mix the reaction and incubate at the desired temperature (typically between 4°C and 37°C) for 0.5-2 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or by following the disappearance of the DBCO absorbance at ~309 nm.

  • Purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bioconjugation_Workflow cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) Alkyne_Mod Alkyne Modification Biomolecule->Alkyne_Mod Click_Reaction CuAAC or SPAAC Alkyne_Mod->Click_Reaction mPEG2_Azide This compound mPEG2_Azide->Click_Reaction Purification Purification (e.g., SEC, Dialysis) Click_Reaction->Purification Analysis Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for bioconjugation using this compound.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Alkyne_Antibody Alkyne-modified Antibody Antibody->Alkyne_Antibody Click_Reaction CuAAC or SPAAC Conjugation Alkyne_Antibody->Click_Reaction Payload Cytotoxic Payload Azide_Payload This compound functionalized Payload Payload->Azide_Payload Azide_Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Signaling_Pathway PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

The 'Click' Revolution: An In-depth Technical Guide to Azide Compounds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, offering a powerful and efficient toolkit for the construction of complex molecular architectures. Coined by K.B. Sharpless in 2001, this chemical philosophy emphasizes the use of highly reliable, selective, and high-yield reactions that operate under mild, often biocompatible, conditions. At the heart of this revolutionary approach lies the versatile and energetic azide functional group, a cornerstone of the most prominent click reactions. This technical guide provides a comprehensive exploration of click chemistry with a focus on azide compounds, detailing the core principles, reaction mechanisms, quantitative data, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Principles of Click Chemistry

Click chemistry is defined by a set of stringent criteria that ensure its broad applicability and robustness.[1][2] These reactions are characterized by:

  • High Yields: Reactions proceed to completion or near completion, simplifying purification.

  • Stereospecificity: The reaction geometry is well-defined, leading to a single, predictable product isomer.

  • Broad Scope: The reaction is tolerant of a wide range of functional groups, enabling its use with complex molecules.

  • Simple Reaction Conditions: Reactions are often performed in benign solvents, including water, at or near room temperature and are insensitive to oxygen and water.[2]

  • Readily Available Starting Materials: The building blocks for click reactions are typically easy to synthesize or commercially available.

  • Simple Product Isolation: Byproducts are minimal and easily removed, often without the need for chromatography.

The azide-alkyne cycloaddition has emerged as the quintessential click reaction, providing a highly efficient method for forming a stable triazole linkage.[3]

The Workhorse of Click Chemistry: Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the foundational reaction in this class. While the thermal reaction requires elevated temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted versions has propelled it to the forefront of chemical ligation techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[1] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4]

The mechanism of CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The copper catalyst acts as a template, bringing the two reactants into close proximity and lowering the activation energy of the reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Azide R1-N3 Cu_Triazolide Copper Triazolide Intermediate Azide->Cu_Triazolide Alkyne R2-C≡CH Cu_Acetylide Cu(I)-C≡C-R2 Alkyne->Cu_Acetylide + Cu(I) CuI Cu(I) Cu_Acetylide->Cu_Triazolide Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonolysis Triazole->CuI Catalyst Regeneration

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[5] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.[6] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.[]

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy for the reaction with an azide, allowing it to proceed rapidly under physiological conditions.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide R1-N3 TS Concerted [3+2] Cycloaddition Azide->TS Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TS Triazole Fused Triazole Product TS->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Quantitative Data Presentation

The efficiency of click reactions can be quantified and compared to aid in the selection of the most appropriate method for a given application.

Table 1: Comparison of CuAAC and SPAAC
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Very Fast (k₂ ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[8]Fast to Moderate (k₂ ≈ 0.06 - 1.0 M⁻¹s⁻¹)[9]
Regioselectivity Exclusively 1,4-disubstitutedMixture of regioisomers (often close to 1:1)
Biocompatibility Potential cytotoxicity from copper catalystExcellent, widely used in living systems[5]
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN, DIBO)
Primary Advantage Fast kinetics and use of small, non-perturbing alkyne tags.[10]High biocompatibility due to the absence of a catalyst.[10]
Primary Disadvantage Potential for copper toxicity in biological applications.[10]Slower kinetics and bulkier alkyne partner compared to CuAAC.[10][11]
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC (with Benzyl Azide)
CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN~0.06 - 0.1[9]
DIBO~0.3 - 0.7[9]
DBCO~0.6 - 1.0[9]
ADIBO (a DBCO derivative)0.90 (with primary azide)[12]
BARAC>1.0[13]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.

Table 3: Common Parameters for CuAAC Reactions
ParameterSmall Molecule SynthesisBioconjugationReference(s)
Copper(I) Source CuI, CuBr, Cu(I)-NHC complexesIn situ from CuSO₄ + Sodium Ascorbate[1][14]
Catalyst Loading 0.25 - 5 mol%0.25 - 1 mM[1]
Ligand TBTA, various N-heterocyclic carbenes (NHCs)THPTA, BTTAA (water-soluble)[1][11]
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1[1]
Reducing Agent Sodium Ascorbate, Copper turningsSodium Ascorbate[1][4]
Temperature Room Temp. to 110 °CRoom Temperature[1]
Reaction Time 10 min - 24 h15 - 60 minutes[1]
Typical Yields >90%Near-quantitative[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in a research setting.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis
  • Reagent Preparation:

    • Dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O 1:1, DMF, or DMSO).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

    • If using a ligand, prepare a stock solution of the ligand (e.g., TBTA in DMSO/t-BuOH or THPTA in H₂O).

  • Reaction Setup:

    • To a reaction vessel, add the solution of the azide and alkyne.

    • Add the copper(II) sulfate solution (typically 1-5 mol%).

    • If a ligand is used, add the ligand solution (typically in a 1:1 to 5:1 ligand-to-copper ratio).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Add the sodium ascorbate solution (typically 5-10 mol% or in excess) to initiate the reaction.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
  • Reagent Preparation:

    • Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5]

    • Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-PEG-biotin) in a biocompatible solvent such as DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the cyclooctyne stock solution. A 2- to 20-fold molar excess of the cyclooctyne reagent is typically used.[5]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and concentrations.

  • Purification of the Labeled Protein:

    • Remove the excess unreacted cyclooctyne reagent using a desalting column, dialysis, or spin filtration, depending on the size of the protein.

  • Characterization:

    • Confirm the successful labeling of the protein by methods such as SDS-PAGE (which may show a mobility shift), mass spectrometry (to detect the mass increase), or functional assays (e.g., fluorescence imaging if a fluorescent cyclooctyne was used).

Application in Drug Discovery: A Workflow Overview

Click chemistry has become an indispensable tool in drug discovery, facilitating lead generation, optimization, and the development of targeted drug delivery systems.[15][16]

Drug_Discovery_Workflow cluster_synthesis Molecular Synthesis cluster_screening Screening & Optimization cluster_application Advanced Applications Building_Blocks Azide & Alkyne Building Blocks Click_Reaction Click Chemistry (CuAAC or SPAAC) Building_Blocks->Click_Reaction Library_Synthesis Compound Library Synthesis Click_Reaction->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR via Click) Hit_Identification->Lead_Optimization Bioconjugation Bioconjugation (e.g., ADCs, PROTACs) Lead_Optimization->Bioconjugation Target_ID Target Identification & Validation Lead_Optimization->Target_ID

Experimental Workflow of Click Chemistry in Drug Discovery.

This workflow highlights how the modularity of click chemistry allows for the rapid generation of diverse compound libraries for high-throughput screening.[17] Identified "hits" can then be readily optimized by systematically varying the azide and alkyne building blocks to explore the structure-activity relationship (SAR). Furthermore, click chemistry is instrumental in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are at the forefront of modern therapeutic development.

Conclusion

Click chemistry, with azide-alkyne cycloadditions at its core, has provided a paradigm shift in how chemists approach the synthesis of complex molecules. The reliability, efficiency, and biocompatibility of these reactions have made them invaluable tools across numerous scientific disciplines. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, mechanisms, and practical considerations of click chemistry with azide compounds is essential for harnessing its full potential to accelerate innovation and discovery.

References

An In-depth Technical Guide to m-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on methoxy-polyethylene glycol (2)-azide (m-PEG2-azide), a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a PEG linker that features a terminal azide group. This azide moiety is a bio-orthogonal handle, meaning it does not react with native biological functionalities, ensuring specific ligation to a complementary alkyne-containing molecule through "click chemistry".[1] The short polyethylene glycol chain enhances solubility and reduces steric hindrance during conjugation.[1]

The chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₅H₁₁N₃O₂[2][3][4][5][6]
Molecular Weight 145.16 g/mol [2][3][5][6]
CAS Number 215181-61-6[2][4][5]
Appearance Colorless oil / Liquid[5]
Purity Typically >95% to >98%[2][4]
Solubility Soluble in Chloroform (Sparingly), Acetone (Slightly), DCM, THF, acetonitrile, DMF, and DMSO[3][5]
Storage Temperature 2-8°C or -20°C[3][4]

Key Applications in Research and Drug Development

The primary utility of this compound lies in its ability to participate in click chemistry reactions. This makes it a valuable tool for covalently linking molecules in a highly efficient and specific manner.[7]

  • Bioconjugation: It is used for labeling and modifying biomolecules such as proteins and oligonucleotides.[7] The reaction's biocompatibility allows it to be performed in aqueous buffers and even in living cells.[7]

  • Antibody-Drug Conjugates (ADCs): The linker is employed in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody.[2]

  • PROTACs Development: this compound serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]

  • Surface Modification: The azide group can be used to functionalize surfaces of nanoparticles and other biomaterials to attach specific ligands or molecules.

The azide group is stable under most reaction conditions and highly selective, which is advantageous when other sensitive functional groups are present.[8][9]

Experimental Protocols and Methodologies

This compound is primarily used in two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][9]

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound using a copper catalyst.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[10][11]

  • Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[11]

  • Copper-chelating ligand: THPTA or TBTA stock solution (e.g., 100 mM in water or DMSO)[10]

  • Purification system (e.g., spin desalting columns or dialysis)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2 to 10-fold molar excess of this compound.

  • Add Ligand and Copper: Add the chelating ligand (e.g., THPTA) to the mixture, followed by the CuSO₄ solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[11]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.[10][11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours.[1][10] Protect the reaction from light.[10]

  • Purification: Upon completion, remove the excess reagents and catalyst using a spin desalting column or through dialysis against a suitable buffer.

This protocol is ideal for applications in living cells or where copper toxicity is a concern.[1] It utilizes a strained alkyne, such as DBCO or BCN.

Materials:

  • Azide-functionalized protein (prepared using a suitable NHS ester to target lysine residues)[1]

  • Strained alkyne reagent (e.g., DBCO-functionalized molecule)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Purification system

Procedure:

  • Prepare the Protein: Ensure the azide-functionalized protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[1]

  • Add Strained Alkyne: Add a 2 to 5-fold molar excess of the DBCO- or BCN-containing reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C overnight. The reaction kinetics can vary based on the specific strained alkyne used.

  • Purification: Purify the resulting protein conjugate using standard methods like size exclusion chromatography or dialysis to remove unreacted reagents.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes involving this compound.

G cluster_prep Step 1: Preparation cluster_reagents Step 2: Reagents cluster_reaction Step 3: Click Chemistry Reaction cluster_purification Step 4: Final Product Start Target Molecule (e.g., Protein) Alkyne_Mod Introduce Alkyne Group Start->Alkyne_Mod CuAAC CuAAC Pathway Alkyne_Mod->CuAAC SPAAC SPAAC Pathway mPEG2_Azide This compound mPEG2_Azide->CuAAC mPEG2_Azide->SPAAC Cu_Cat Cu(I) Catalyst (CuSO4 + Ascorbate) Cu_Cat->CuAAC DBCO Strained Alkyne (e.g., DBCO) DBCO->SPAAC (if target is azido-modified) Purify Purification CuAAC->Purify SPAAC->Purify Final_Product PEGylated Conjugate Purify->Final_Product PROTAC_MoA cluster_components PROTAC Components cluster_assembly PROTAC Assembly cluster_action Cellular Action E3_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligand->PROTAC POI_Ligand Target Protein (POI) Ligand POI_Ligand->PROTAC Linker This compound (as part of linker) Linker->PROTAC Ternary_Complex Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

References

m-PEG2-azide CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG2-azide (1-azido-2-(2-methoxyethoxy)ethane), a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

CAS Number: 215181-61-6

Systematic Name: 1-azido-2-(2-methoxyethoxy)ethane

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₁₁N₃O₂
Molecular Weight145.16 g/mol
Physical FormColorless oil[1]
SolubilitySoluble in DCM, THF, acetonitrile, DMF, and DMSO[1]

Synthesis and Characterization

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-(2-methoxyethoxy)ethanol. The first step is the conversion of the terminal hydroxyl group to a good leaving group, typically a mesylate. The second step is the nucleophilic substitution of the mesylate with an azide ion.

Step 1: Mesylation of 2-(2-methoxyethoxy)ethanol

In a typical procedure, 2-(2-methoxyethoxy)ethanol is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath. A base, commonly triethylamine (TEA) or pyridine, is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature and then allowed to warm to room temperature. The resulting 2-(2-methoxyethoxy)ethyl methanesulfonate is then purified.

Step 2: Azidation

The purified mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess, and the reaction mixture is heated (e.g., to 60-80 °C) to facilitate the Sₙ2 reaction. After completion, the this compound product is isolated by extraction and purified, typically by column chromatography.

Characterization Data

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by a strong, sharp absorption band around 2100 cm⁻¹, which is indicative of the azide (-N₃) asymmetric stretching vibration. The spectrum would also show C-O-C stretching vibrations for the ether linkages and C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons of the PEG chain (multiplets between 3.5 and 3.7 ppm), and the methylene protons adjacent to the azide group (a triplet around 3.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methoxy carbon (around 59 ppm), the carbons of the PEG backbone (typically between 69 and 72 ppm), and a distinct signal for the carbon attached to the azide group at approximately 51 ppm.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation

This protocol describes the conjugation of this compound to a peptide containing a propargylglycine (Pra) residue.

Materials:

  • This compound

  • Pra-containing peptide (e.g., Ac-Gly-Pra-Gly-NH₂)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the Pra-containing peptide in PBS.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • PBS to a final reaction volume of 200 µL.

      • 20 µL of the 10 mM peptide stock solution (final concentration: 1 mM).

      • 3 µL of the 100 mM this compound stock solution (final concentration: 1.5 mM, 1.5 equivalents).

      • 4 µL of the 100 mM THPTA stock solution (final concentration: 2 mM).

      • 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 0.5 mM).

    • Vortex the mixture gently.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 50 mM).

    • Vortex the tube gently and incubate at room temperature for 1-4 hours.

  • Purification:

    • The resulting PEGylated peptide can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for CuAAC Conjugation

CuAAC_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Assembly cluster_initiation Reaction Initiation cluster_purification Purification Peptide Pra-Peptide in PBS Mix Combine Peptide, Azide, Ligand, and CuSO4 in PBS Peptide->Mix Azide This compound in DMSO Azide->Mix CuSO4 CuSO4 in H2O CuSO4->Mix Ascorbate Sodium Ascorbate in H2O Add_Ascorbate Add Sodium Ascorbate Ascorbate->Add_Ascorbate Ligand THPTA in H2O Ligand->Mix Mix->Add_Ascorbate Purify RP-HPLC Purification Add_Ascorbate->Purify

Caption: Workflow for the CuAAC conjugation of this compound to a peptide.

Application in PROTAC Development

This compound is a valuable linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG component enhances solubility and can influence the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Signaling Pathway: BRD4 Degradation by a PROTAC

A PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4) typically consists of a BRD4-binding moiety (e.g., JQ1) and an E3 ligase-recruiting ligand (e.g., for VHL or Cereblon), connected by a linker that can be synthesized using this compound.

Mechanism of Action:

  • The PROTAC simultaneously binds to BRD4 and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.

  • This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.

  • The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

  • The PROTAC is released and can catalytically induce the degradation of more BRD4 molecules.[2]

BRD4 Degradation Pathway via a VHL-recruiting PROTAC

PROTAC_Pathway cluster_ternary PROTAC BRD4-PROTAC-VHL Ligand (this compound linker) Ternary BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary BRD4 BRD4 (Target Protein) BRD4->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Recycling PolyUb_BRD4 Polyubiquitinated BRD4 Ternary->PolyUb_BRD4 Ub Ubiquitin Ub->PolyUb_BRD4 Ubiquitination E2 E2 Enzyme Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of BRD4 degradation induced by a VHL-recruiting PROTAC.

Supplier Information

This compound is commercially available from various suppliers. Pricing and purity can vary, so it is advisable to consult the respective company websites for the most current information.

SupplierPurityNotes
Sigma-Aldrich (MilliporeSigma)>95%Available in various quantities.
BroadPharm>98%Offers a range of PEG linkers.
MedChemExpress>98%Specializes in research chemicals and biochemicals.
Thermo Fisher Scientific>95%A major supplier of laboratory reagents.
Conju-ProbeNot specifiedProvides bioconjugation reagents.

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has solidified its position as a cornerstone of modern chemical synthesis, particularly within the realms of drug discovery, bioconjugation, and materials science. This in-depth technical guide explores the fundamental principles of CuAAC, providing a detailed examination of its mechanism, kinetics, and practical application. By offering a comprehensive overview of the reaction's core tenets, this guide aims to empower researchers to effectively harness the power of this remarkable transformation.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1] Unlike its thermal counterpart, which often requires elevated temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds with a remarkable rate acceleration of 10⁷ to 10⁸, exclusively affording the 1,4-isomer.[2]

The catalytic cycle, widely accepted to proceed through a dinuclear copper intermediate, is the key to the reaction's efficiency and selectivity.[1][3] The currently understood mechanism involves the following key steps:

  • Formation of the Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide complex from a terminal alkyne and a Cu(I) source.[2]

  • Coordination of the Azide: The azide then coordinates to a second copper center, bringing it into proximity with the activated alkyne.

  • Cycloaddition: A six-membered copper metallacycle intermediate is formed, which then undergoes ring contraction.[2]

  • Protonolysis and Product Release: The resulting copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst.[3]

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the dinuclear catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_reactants Reactants CuI_Alkyne Cu(I)-Alkyne Complex Cu_Acetylide Dinuclear Cu-Acetylide CuI_Alkyne->Cu_Acetylide + Cu(I) Azide_Complex Azide Coordination Cu_Acetylide->Azide_Complex + R-N3 Metallacycle Six-membered Cu Metallacycle Azide_Complex->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Catalyst_Regen Catalyst Regeneration Cu_Triazolide->Catalyst_Regen - Product Catalyst_Regen->CuI_Alkyne + R-C≡CH Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuI_Alkyne Azide Azide (R-N3) Azide->Azide_Complex

Dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data on Reaction Performance

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, solvent, and the nature of the azide and alkyne substrates. The following tables summarize key quantitative data to guide reaction optimization.

Comparison of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)
Typical Reaction Time 30 minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)
Typical Reactant Conc. >10 µMCan be higher to achieve reasonable reaction times
Yields Near-quantitativeGenerally high, but can be lower than CuAAC
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers (1,4 and 1,5)
Biocompatibility Limited by copper toxicityExcellent, widely used for in vivo applications

Table adapted from BenchChem (2025).[4]

Yields of 1,4-Disubstituted 1,2,3-Triazoles from Natural Product Derivatives

This table demonstrates the versatility of the CuAAC reaction with various substrates. The reaction involves ethyl 2-azidoacetate and terminal alkynes derived from natural products.

EntryAlkyne Derived FromProduct Yield (%)
1Carvacrol75
2Thymol80
3Eugenol65
4Vanillin50
5Isovanillin70

Data sourced from SciELO (2021).[5][6]

Effect of Ligands and Solvents on Reaction Rate

The choice of ligand and solvent significantly impacts the reaction kinetics. The following data shows the observed second-order specific activities for the reaction of benzyl azide and phenylacetylene under different conditions.

LigandSolvent (70% organic co-solvent, 20% H₂O, 10% DMSO)Observed Second-Order Specific Activity (M⁻¹s⁻¹)
7 (a "mixed" ligand)DMSO~120
7 NMP~80
7 DMF~70
7 Acetonitrile~10
7 THF<5

Data adapted from Presolski, et al. (2011).[7] Note: Ligand 7 in the original paper is a tris(heterocyclemethyl)amine containing a mixture of triazolyl and benzimidazoyl components. NMP is N-methylpyrrolidone, and DMF is N,N-dimethylformamide.

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of CuAAC. Below are representative protocols for both a general synthesis and a bioconjugation application.

General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and ethyl 2-azidoacetate.[6]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Ethyl 2-azidoacetate (1.1 mmol)

  • tert-Butyl alcohol

  • Water

  • Sodium ascorbate (0.1 mmol in 300 µL of water)

  • Copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water)

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • To a suitable reaction vessel, add the terminal alkyne (1.0 mmol) and ethyl 2-azidoacetate (1.1 mmol).

  • Add a 1:1 mixture of tert-butyl alcohol and water (4 mL).

  • Add the sodium ascorbate solution.

  • Add the copper(II) sulfate pentahydrate solution to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature (25 ± 3 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are completely consumed.

  • Upon completion, extract the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer with water (3 x 30 mL).

  • Dry the combined organic phases over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

Protocol for Protein Bioconjugation

This protocol provides a general method for conjugating an azide-modified small molecule to an alkyne-modified protein.[4]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing small molecule stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein with buffer to the desired final concentration (e.g., 25-50 µM).

  • Add the azide-containing small molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions. Let the premix stand for a few minutes.

  • Add the catalyst premix to the protein-azide mixture. The final copper concentration is typically 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 37°C to increase the rate, if the protein is stable at that temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Once the reaction is complete, purify the protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst components.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a CuAAC bioconjugation reaction.

CuAAC_Workflow start Start prep_protein Prepare Alkyne-Modified Protein Solution start->prep_protein add_azide Add Azide-Containing Molecule prep_protein->add_azide add_catalyst Add Catalyst Premix to Reaction add_azide->add_catalyst prep_catalyst Prepare Cu(I)-Ligand Premix prep_catalyst->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temp (1-4 hours) initiate_reaction->incubate monitor Monitor Reaction (SDS-PAGE, LC-MS) incubate->monitor monitor->incubate Incomplete purify Purify Conjugate (SEC, Dialysis) monitor->purify Reaction Complete end End purify->end

A typical experimental workflow for CuAAC bioconjugation.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction stands as a powerful and versatile tool in the modern chemist's arsenal. Its high efficiency, exquisite regioselectivity, and broad functional group tolerance have made it indispensable for the rapid and reliable construction of complex molecular architectures. A thorough understanding of its underlying principles, as detailed in this guide, is paramount for its successful application and for driving innovation in drug discovery, chemical biology, and materials science.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of SPAAC

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioconjugation and drug development, prized for its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1] This reaction is a cornerstone of bioorthogonal chemistry, a field that focuses on chemical reactions that can occur in living systems without interfering with native biochemical processes.[2]

The primary driving force behind SPAAC is the significant ring strain of cyclooctynes, which are the smallest stable cyclic alkynes.[1] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1] This allows the reaction to proceed efficiently at physiological temperatures and pH, eliminating the need for the copper catalysts often required in traditional "click chemistry," which can be toxic to cells.[1][3] The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they do not typically engage in side reactions with endogenous biological molecules.[1][3]

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this process, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole linkage.[1] The high energy of the strained alkyne ensures a rapid reaction rate, making it suitable for a wide range of applications where reaction kinetics are critical.[2]

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a crucial factor in its application, especially in time-sensitive biological experiments. The kinetics are typically second-order and are influenced by several factors, including the specific structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[1][4] Various cyclooctyne derivatives have been developed to enhance reaction rates and improve solubility and stability.

Below is a summary of second-order rate constants for commonly used cyclooctynes, providing a basis for selecting the appropriate reagent for a given application. Please note that rates can vary based on the specific azide, solvent, and other reaction conditions.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO0.1 - 1.0High reactivity, widely used for biomolecule labeling.[3][5]
DibenzoazacyclooctyneDIBAC~1.0High reactivity.[6]
BiarylazacyclooctynoneBARAC>1.0Exceptionally fast kinetics, suitable for in vivo imaging.[2][5]
Bicyclo[6.1.0]nonyneBCN~0.1Fast kinetics, often used for protein labeling and nanoparticle functionalization.[5][7]
Difluorinated cyclooctyneDIFOUp to 60Dramatically increased reaction rates due to electron-withdrawing fluorine groups.[5][8]
trans-CycloocteneTCO~1.2 x 10⁻³Moderate reaction rates, suitable for long-term cell monitoring.[6]

Studies have also shown that reaction conditions significantly impact SPAAC kinetics. For instance, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH.[4][9] Higher pH values generally increase reaction rates, though this can be buffer-dependent.[4] The presence of a PEG linker on a DBCO-modified antibody has been shown to enhance reaction rates by approximately 31%.[4]

Experimental Protocols

General Protocol for Labeling an Azide-Containing Protein with a DBCO-Functionalized Molecule

This protocol describes a general method for labeling a protein that has been metabolically or synthetically functionalized to contain an azide group with a DBCO-functionalized molecule, such as a fluorescent dye.

Materials:

  • Azide-containing protein in a suitable buffer (e.g., PBS, HEPES).

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

  • Analytical tools for monitoring the reaction (e.g., LC-MS, SDS-PAGE).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO at a concentration of 1-10 mM.

    • Ensure the azide-containing protein is at a known concentration in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-containing protein.

    • Add the reaction buffer to achieve the desired final reaction concentration.

    • Add the DBCO-functionalized molecule stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent is often recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your protein, typically below 10% (v/v).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the labeled protein from the excess unreacted DBCO-functionalized molecule using a suitable method such as size-exclusion chromatography or dialysis.

Protocol for Synthesis of a PROTAC via SPAAC

This protocol outlines the synthesis of a Proteolysis-Targeting Chimera (PROTAC) by conjugating an azide-functionalized E3 ligase ligand (e.g., pomalidomide-C5-azide) to a DBCO-functionalized ligand for a target protein.[10]

Materials:

  • Pomalidomide-C5-azide

  • DBCO-functionalized target protein ligand (e.g., with a PEG linker)

  • Anhydrous DMSO or DMF

  • Preparative HPLC system for purification

Procedure:

  • Dissolve Reactants:

    • Dissolve Pomalidomide-C5-azide in anhydrous DMSO to a final concentration of 10 mM.[10]

    • Dissolve the DBCO-functionalized target protein ligand in anhydrous DMSO to a final concentration of 10 mM.[10]

  • Reaction:

    • In a clean, dry vial, combine equimolar amounts of the Pomalidomide-C5-azide and the DBCO-functionalized ligand solutions.[10]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction can be monitored by LC-MS to determine completion.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product using preparative HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

Applications in Drug Development

SPAAC has emerged as a powerful tool in various stages of drug development, from target identification and validation to the creation of novel therapeutic modalities.

  • Targeted Drug Delivery: SPAAC is instrumental in developing targeted drug delivery systems.[7][] For instance, by metabolically labeling tumor cells with azide groups, drug carriers modified with cyclooctynes can be specifically targeted to these cells through in vivo SPAAC reactions.[7]

  • Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of SPAAC makes it ideal for the site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs.

  • PROTACs and Molecular Glues: As detailed in the protocol above, SPAAC facilitates the efficient synthesis of PROTACs and other multi-functional molecules designed to modulate protein-protein interactions or induce protein degradation.[10]

  • Molecular Imaging and Diagnostics: SPAAC enables the labeling of biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) for in vivo tracking and diagnostic applications.[7][12] This is crucial for understanding drug distribution, target engagement, and disease progression.

Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: The general mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow General Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Protein Prepare Azide-Containing Protein Mix Mix Reactants in Suitable Buffer Prep_Protein->Mix Prep_DBCO Prepare DBCO-Functionalized Reagent Prep_DBCO->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify Labeled Protein (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, LC-MS) Purify->Analyze

Caption: A typical experimental workflow for labeling a protein using SPAAC.

Drug_Delivery_Pathway Targeted Drug Delivery via In Vivo SPAAC cluster_targeting Metabolic Labeling cluster_delivery Drug Delivery cluster_outcome Therapeutic Outcome Azido_Sugar Administer Azido-Sugar (e.g., Ac4ManNAz) Tumor_Cell Tumor Cell with Surface Azides Azido_Sugar->Tumor_Cell Metabolic Incorporation Targeting In Vivo SPAAC Reaction at Tumor Site Tumor_Cell->Targeting Drug_Carrier Administer DBCO-Modified Drug Carrier Drug_Carrier->Targeting Drug_Release Targeted Drug Release and Tumor Cell Death Targeting->Drug_Release

Caption: Signaling pathway for targeted drug delivery using SPAAC.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with m-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG2-azide for the covalent modification of proteins. This two-step methodology first introduces a bioorthogonal azide group onto the protein of interest, which can then be selectively targeted with an alkyne- or cyclooctyne-containing molecule through "click chemistry." This powerful and versatile strategy is widely employed for various applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).

Introduction to this compound and Click Chemistry

This compound is a bifunctional linker that contains a methoxy-terminated polyethylene glycol (PEG) spacer and a reactive azide group. The PEG spacer enhances solubility and reduces steric hindrance during conjugation. The azide group is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for highly specific ligation to a complementary alkyne-containing molecule via click chemistry.[1]

The most common forms of click chemistry used for protein labeling are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[1][2]

Experimental Workflows

The overall workflow for protein labeling using this compound involves two main stages: functionalization of the protein with the azide group, followed by the click chemistry reaction to conjugate the molecule of interest.

G cluster_0 Protein Azide Functionalization cluster_1 Click Chemistry Conjugation Protein Protein of Interest Reaction1 Amine-Reactive Labeling (targeting Lysines, N-terminus) Protein->Reaction1 mPEG2_azide This compound (NHS Ester) mPEG2_azide->Reaction1 Azide_Protein Azide-Functionalized Protein Reaction1->Azide_Protein Purification1 Purification (Dialysis / Desalting Column) Azide_Protein->Purification1 Click_Reaction CuAAC or SPAAC Purification1->Click_Reaction Alkyne_Molecule Alkyne- or Cyclooctyne- Containing Molecule (e.g., Dye, Biotin, Drug) Alkyne_Molecule->Click_Reaction Labeled_Protein Labeled Protein Conjugate Click_Reaction->Labeled_Protein Purification2 Purification Labeled_Protein->Purification2

General workflow for this compound protein labeling.

Quantitative Data Summary

The efficiency of protein labeling is influenced by several factors. The following tables provide typical quantitative parameters for the labeling of a generic IgG antibody.

Table 1: Parameters for Azide Functionalization of Protein

ParameterTypical ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations generally improve labeling efficiency.[3]
Molar Excess of this compound-NHS10-20 foldThe optimal ratio may need to be determined empirically for each protein.[1]
Reaction pH7.2 - 8.5NHS esters react efficiently with primary amines at a slightly alkaline pH.[3]
Incubation Time1-2 hours at room temperature or overnight at 4°CLonger incubation does not necessarily increase the degree of labeling.[1][3]
Quenching Agent50-100 mM Tris-HClOptional step to stop the reaction.[1]
Expected Degree of Labeling (DOL)2-8 azides per antibodyCan be controlled by adjusting the molar excess of the labeling reagent.[3]
Labeling Efficiency20-50%Percentage of the this compound-NHS that is covalently attached to the protein.[3]

Table 2: Parameters for Click Chemistry Reactions

ParameterCuAACSPAAC
Molar Excess of Alkyne/Cyclooctyne5-10 fold2-5 fold
Catalyst1 mM CuSO₄, 1 mM Sodium Ascorbate, 0.1 mM Ligand (e.g., TBTA)None
Incubation Time1-4 hours at room temperature1-12 hours at room temperature or 37°C
Incubation TemperatureRoom TemperatureRoom Temperature or 37°C

Experimental Protocols

Protocol 1: Azide Functionalization of Protein with this compound-NHS Ester

This protocol describes the initial labeling of a protein by targeting primary amines (lysine residues and the N-terminus) with an N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[1]

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[1]

  • Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound-NHS ester.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule (e.g., dye, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., TBTA)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM solution of CuSO₄ in water.[1]

    • Prepare a 50 mM solution of Sodium Ascorbate in water (prepare fresh).[1]

    • Prepare a 10 mM solution of the copper ligand (e.g., TBTA) in DMSO.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.[1]

  • Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

    • Copper ligand (to a final concentration of 0.1 mM)[1]

    • CuSO₄ (to a final concentration of 1 mM)[1]

    • Sodium Ascorbate (to a final concentration of 1 mM)[1]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the labeled protein using dialysis or a desalting column to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein

  • Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)

  • PBS buffer, pH 7.4

  • DMSO

Procedure:

  • Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule in PBS buffer.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.[1]

  • Purification: Purify the labeled protein using dialysis or a desalting column to remove any unreacted cyclooctyne reagent.[1]

Click Chemistry Reaction Pathways

The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the method of choice for live-cell imaging and in vivo studies due to the cytotoxicity of the copper catalyst used in CuAAC.

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway Azide_Protein_CuAAC Azide-Functionalized Protein Triazole_Linkage_CuAAC Stable Triazole Linkage Azide_Protein_CuAAC->Triazole_Linkage_CuAAC Alkyne_Molecule Terminal Alkyne Molecule Alkyne_Molecule->Triazole_Linkage_CuAAC Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole_Linkage_CuAAC Labeled_Protein_CuAAC Labeled Protein Triazole_Linkage_CuAAC->Labeled_Protein_CuAAC Azide_Protein_SPAAC Azide-Functionalized Protein Triazole_Linkage_SPAAC Stable Triazole Linkage Azide_Protein_SPAAC->Triazole_Linkage_SPAAC Cyclooctyne_Molecule Strained Cyclooctyne Molecule (e.g., DBCO) Cyclooctyne_Molecule->Triazole_Linkage_SPAAC Labeled_Protein_SPAAC Labeled Protein Triazole_Linkage_SPAAC->Labeled_Protein_SPAAC

Comparison of CuAAC and SPAAC reaction pathways.

Conclusion

The use of this compound in a two-step labeling strategy provides a robust and versatile method for the site-selective modification of proteins. The initial amine-reactive step allows for the introduction of a bioorthogonal azide handle, which can then be specifically targeted using either copper-catalyzed or strain-promoted click chemistry. This approach enables the attachment of a wide range of functionalities to proteins for diverse applications in research and drug development. The high efficiency, specificity, and stability of the resulting conjugates make this a valuable tool for any life scientist's toolkit.[1]

References

Application Notes and Protocols for the Use of m-PEG2-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[1] m-PEG2-azide is a short, flexible, and hydrophilic linker containing two ethylene glycol units and a terminal azide group. This azide functionality makes it an ideal building block for the modular synthesis of PROTACs using highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

These application notes provide detailed protocols and guidance for the use of this compound in the synthesis of PROTACs, with a specific focus on the generation of a BRD4-targeting PROTAC as a representative example.

Core Concepts: The Role of this compound in PROTAC Assembly

The synthesis of a PROTAC using this compound typically involves a convergent approach where the POI ligand and the E3 ligase ligand are independently functionalized with complementary reactive groups. The this compound linker can be readily incorporated into either the POI ligand or the E3 ligase ligand, which is then "clicked" to its counterpart functionalized with a terminal alkyne.

The primary advantages of using this compound in PROTAC synthesis include:

  • Efficiency and High Yield: The CuAAC reaction is known for its high efficiency and yields, simplifying the synthesis and purification of the final PROTAC molecule.[3]

  • Modularity: The click chemistry approach allows for the rapid and straightforward assembly of diverse PROTAC libraries by combining different alkyne-functionalized POI ligands with azide-functionalized E3 ligase ligands (or vice-versa).

  • Improved Physicochemical Properties: The short PEG chain enhances the hydrophilicity of the PROTAC, which can improve solubility and cell permeability, crucial for biological activity.

Signaling Pathway: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in the regulation of gene expression, including key oncogenes like c-MYC.[4] By degrading BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the signaling pathway affected by a BRD4-targeting PROTAC.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_PROTAC PROTAC Intervention BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Proteasome Proteasome BRD4->Proteasome Degradation cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene Activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_mRNA_cyto c-MYC mRNA cMYC_mRNA->cMYC_mRNA_cyto Ribosome Ribosome cMYC_mRNA_cyto->Ribosome Translation cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis cMYC_Protein->Apoptosis_Inhibition BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Binds to BRD4 E3_Ligase E3 Ligase (e.g., CRBN) BRD4_PROTAC->E3_Ligase Recruits E3 Ligase E3_Ligase->BRD4 Ubiquitin Ub Degraded_BRD4 Proteasome->Degraded_BRD4

Caption: A BRD4-targeting PROTAC recruits an E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of c-MYC and inhibition of cancer cell proliferation.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol describes the synthesis of a representative BRD4-targeting PROTAC by coupling an alkyne-functionalized JQ1 derivative with an azide-functionalized pomalidomide derivative using this compound as a component of the linker.

Materials:

  • Alkyne-functionalized JQ1

  • Pomalidomide-PEG2-azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Preparation of Reactants:

    • Synthesize or procure alkyne-functionalized JQ1 and pomalidomide-PEG2-azide. Ensure both starting materials are of high purity.

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared). If using TBTA, prepare a stock solution in DMF or DMSO.

  • CuAAC Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve alkyne-functionalized JQ1 (1.0 equivalent) and pomalidomide-PEG2-azide (1.1 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

    • If using a ligand, add TBTA (0.1-0.3 equivalents).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Initiation and Monitoring of the Reaction:

    • Add the CuSO₄·5H₂O stock solution (0.1 equivalents) to the reaction mixture, followed by the freshly prepared sodium ascorbate stock solution (0.5-1.0 equivalent).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR (¹H and ¹³C).

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, characterization, and biological evaluation of a PROTAC synthesized using this compound.

PROTAC_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Start: Alkyne-Ligand A Azide-Ligand B CuAAC CuAAC Reaction (this compound incorporated) Start->CuAAC Crude_PROTAC Crude PROTAC Mixture CuAAC->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Confirmed_PROTAC Confirmed PROTAC Structure Characterization->Confirmed_PROTAC Cell_Treatment Cell Treatment with PROTAC Confirmed_PROTAC->Cell_Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Results Biological Activity Data Data_Analysis->Results

References

Application Notes and Protocols for m-PEG2-azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: m-PEG2-azide is a versatile bifunctional linker molecule widely used in bioconjugation, drug delivery, and materials science.[1][2] It features a short, hydrophilic di-ethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance, and a terminal azide group.[2] This azide moiety serves as a bio-orthogonal handle, meaning it does not react with native biological functionalities, ensuring specific conjugation.

This compound is a key reagent for "click chemistry," a class of reactions that are rapid, high-yielding, and specific under mild, often aqueous conditions.[3][4] It can participate in the two primary forms of azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source.[5][6] This reaction is known for its high yields and regioselectivity, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the azide due to the release of ring strain.[8][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and biological systems.[3][8]

These characteristics make this compound an invaluable tool for applications such as the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), surface modification, and fluorescent labeling of biomolecules.[1][10]

Signaling and Experimental Workflow Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Stock Solutions (Alkyne, this compound, CuSO4, Ligand, Sodium Ascorbate) dissolve Dissolve Alkyne-Molecule and this compound in Buffer prep_reagents->dissolve add_ligand Add Cu(I) Stabilizing Ligand (e.g., THPTA, TBTA) dissolve->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Initiate with Sodium Ascorbate (Reduces Cu(II) to Cu(I)) add_cu->add_asc incubate Incubate at Room Temperature (1-4 hours) add_asc->incubate purify Purify Conjugate (e.g., SEC, HPLC, Dialysis) incubate->purify analyze Analyze Product (e.g., LC-MS, SDS-PAGE) purify->analyze

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Stock Solutions (Strained Alkyne, this compound) dissolve Dissolve Strained Alkyne-Molecule in Reaction Buffer prep_reagents->dissolve add_azide Add this compound Solution (Molar excess) dissolve->add_azide incubate Incubate Reaction (Room Temperature or 37°C) add_azide->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., LC-MS, SDS-PAGE) purify->analyze

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of this compound to a molecule containing a terminal alkyne.

Materials and Reagents:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper(I)-stabilizing ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvents: Anhydrous, degassed Dimethylformamide (DMF) or a buffer system (e.g., PBS, pH 7.4).[11] For biomolecules, aqueous buffers are preferred.[12]

  • Quenching solution (optional): 0.5 M Tris-HCl, pH 8.0

  • Purification supplies: Desalting columns, dialysis tubing, or HPLC system

Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in DMSO or water.[13]

  • Alkyne-Molecule: Dissolve in reaction buffer (e.g., PBS) to a desired concentration (e.g., 1-5 mg/mL for proteins).[10]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.[13][14]

  • Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water. This solution oxidizes readily and must be prepared fresh immediately before use. [14][15]

  • Ligand (THPTA): Prepare a 100-200 mM stock solution in deionized water.[13][14]

Step-by-Step Experimental Procedure:

  • In a reaction tube, combine the alkyne-functionalized molecule with a 2-5 fold molar excess of the this compound stock solution.[16]

  • Add the THPTA ligand solution to the reaction mixture to a final concentration of 0.1-2 mM.[3][17] Vortex gently.

  • Add the CuSO₄ solution to a final concentration of 1 mM.[3] Vortex gently. The final concentration of copper can range from 0.1 to 1 mM.

  • Degas the mixture by bubbling with an inert gas like argon or nitrogen for 30-60 seconds to remove oxygen, which can cause oxidation of the Cu(I) catalyst.[12][15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[18] The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Protect the reaction from light and incubate at room temperature for 1-4 hours.[3] For less reactive substrates, incubation can be extended overnight.[15]

  • (Optional) Quench the reaction by adding a quenching buffer to consume any unreacted reagents.[3]

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.[11][19]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials and Reagents:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable biological buffer.

  • Organic co-solvent (if needed): DMSO or DMF.

  • Purification supplies: Desalting columns, dialysis tubing, or HPLC system.

Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in the reaction buffer or DMSO.

  • Strained Alkyne-Molecule: Dissolve the molecule (e.g., DBCO-protein) in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[10]

Step-by-Step Experimental Procedure:

  • In a reaction tube, add the solution of the strained alkyne-functionalized molecule.

  • Add the this compound stock solution to the tube. A molar excess of 5-20 fold of the azide is typically used to ensure efficient conjugation.[10]

  • If a co-solvent like DMSO was used for the stock solutions, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturation of biomolecules.[10]

  • Gently mix the components and incubate the reaction. The reaction can proceed at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific strained alkyne.

  • Monitor the reaction progress using an appropriate analytical technique if necessary.

  • Once the reaction is complete, purify the conjugate to remove excess this compound using a suitable method like spin desalting columns or dialysis.[3]

Quantitative Data Summary

The efficiency of click chemistry reactions can be influenced by the choice of catalyst, ligands, and reactants. The following table summarizes typical conditions and outcomes.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Reference(s)
Catalyst Cu(I), typically from CuSO₄ + Sodium AscorbateNone (metal-free)[8][20]
Reactants This compound + Terminal Alkyne This compound + Strained Alkyne (e.g., DBCO, BCN)[1]
Typical Ligand THPTA (aqueous), TBTA (organic)Not applicable[13][21]
Reaction Time 30 minutes to 4 hours1 to 12 hours[16]
Typical Yield Generally high, often near-quantitative conversionHigh, but can be slightly lower than optimized CuAAC[16]
Biocompatibility Limited for live cells due to copper toxicityHigh, suitable for in vivo and live-cell applications[22]
2nd Order Rate Constant N/A (Catalyzed)~0.1 - 1.0 M⁻¹s⁻¹ (with DBCO)[10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)Reference(s)
Low or No Reaction (CuAAC) - Oxidation of Cu(I) catalyst to inactive Cu(II).- Insufficient reagents.- Inactive reducing agent.- Degas all solutions thoroughly with argon or nitrogen.- Use a freshly prepared solution of sodium ascorbate.- Increase the equivalents of reagents or the reaction time.[12]
Low or No Reaction (SPAAC) - Steric hindrance around the azide or alkyne.- Low reactivity of the specific strained alkyne.- Increase the molar excess of the this compound.- Increase reaction time or temperature (e.g., to 37°C).- Consider a more reactive strained alkyne if possible.[10]
Protein/Biomolecule Degradation (CuAAC) - Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system.- Sequestration of copper by the biomolecule.- Ensure solutions are deoxygenated.- Use a copper-chelating ligand like THPTA or TBTA.- Add a sacrificial agent or use excess ligand.[18][20]
Difficulty in Purification - Large excess of unreacted PEG-azide.- Presence of copper contamination.- Optimize the stoichiometry to use less excess reagent.- Use purification methods like SEC or dialysis, which are effective for size differences.- For copper removal, extensive dialysis or specialized columns may be needed.

References

Application Notes and Protocols for m-PEG2-azide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG2-azide is a short, hydrophilic, bifunctional linker that plays a crucial role in modern drug delivery systems. It features a methoxy-terminated diethylene glycol (PEG2) spacer and a terminal azide group. The PEG component enhances the solubility and biocompatibility of the drug carrier, while the azide group enables highly efficient and specific conjugation to other molecules via "click chemistry."[1][2][3] This bioorthogonal reaction, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the covalent attachment of targeting ligands, imaging agents, or other functional moieties to drug delivery vehicles under mild conditions.[1][2]

These characteristics make this compound a versatile tool for the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs), targeted nanoparticles, liposomes, and micelles.[4][5] By facilitating the precise attachment of targeting ligands, this compound can improve the therapeutic index of potent drugs by directing them to the site of action, thereby reducing off-target toxicity.[4][6]

Key Applications

The primary application of this compound in drug delivery is to serve as a linker for the surface functionalization of nanocarriers. This functionalization can be used to:

  • Attach Targeting Ligands: Antibodies, peptides, aptamers, or small molecules that recognize specific cell surface receptors can be conjugated to the surface of a drug carrier to enhance its accumulation at the desired site of action, such as a tumor.[2][6]

  • Improve Pharmacokinetics: The hydrophilic PEG spacer can help to reduce non-specific protein adsorption, leading to longer circulation times and improved biodistribution of the drug delivery system.[7]

  • Enable Multi-functionality: By using click chemistry, multiple different molecules can be attached to the surface of a single drug carrier, creating a multifunctional therapeutic or diagnostic agent.

Exemplary Quantitative Data for PEGylated Drug Delivery Systems

The following tables summarize representative quantitative data from studies on various PEGylated nanoparticle and micelle-based drug delivery systems. While these studies may not have used this compound specifically, the data is illustrative of the characterization parameters for such systems.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Doxorubicin-loaded PEG-functionalized Magnetic Nanoparticles1840.11---
Doxorubicin-loaded PEG-functionalized Magnetic Nanoparticles (after drug loading)250-Increased--
Docetaxel-loaded PLGA-PEG Nanoparticles (1% drug loading)1500.154-1-
Docetaxel-loaded PLGA-PEG Nanoparticles (5% drug loading)1500.203-5-
Docetaxel-loaded PLGA-PEG Nanoparticles (10% drug loading)1500.212-10-

Data compiled from representative studies on PEGylated nanoparticles.[8][9]

Table 2: Characteristics of Curcumin-Loaded mPEG-PCL Micelles

ParameterValue
Mean Diameter (AFM)73.8 nm
Drug Loading23% ± 1.25%
Encapsulation Efficiency88% ± 3.32%

Data from a study on curcumin-loaded mPEG-PCL micelles.

Experimental Protocols

The following are generalized protocols for the key experimental steps involving the use of this compound in the development of a targeted drug delivery system.

Protocol 1: General Procedure for Surface Functionalization of Alkyne-Modified Nanoparticles with a Targeting Ligand using this compound and Click Chemistry

This protocol describes a two-step process where a targeting ligand (e.g., a peptide) is first modified with this compound, and then conjugated to an alkyne-functionalized nanoparticle.

Materials:

  • Targeting ligand with a reactive group (e.g., a primary amine)

  • This compound with a complementary reactive group (e.g., NHS ester)

  • Alkyne-modified nanoparticles (e.g., liposomes or polymeric micelles containing a lipid or polymer with a terminal alkyne group)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: EDTA solution (0.1 M)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Modification of Targeting Ligand with this compound:

    • Dissolve the targeting ligand and a molar excess of this compound-NHS ester in an appropriate solvent (e.g., DMSO).

    • Add the solution to the reaction buffer containing the targeting ligand.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.

    • Purify the azide-modified targeting ligand using SEC or dialysis to remove unreacted this compound.

  • Conjugation of Azide-Modified Ligand to Alkyne-Functionalized Nanoparticles (CuAAC Reaction):

    • Disperse the alkyne-modified nanoparticles in the reaction buffer.

    • Add the purified azide-modified targeting ligand to the nanoparticle suspension.

    • In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA solution to the nanoparticle-ligand mixture.

    • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

    • Allow the reaction to proceed for 2-8 hours at room temperature, protected from light.

    • Quench the reaction by adding the EDTA solution.

    • Purify the functionalized nanoparticles using SEC to remove unreacted ligand and copper catalyst.

Characterization:

  • Confirm successful conjugation using techniques such as FTIR, NMR, or by quantifying the amount of ligand attached to the nanoparticles.

  • Characterize the physicochemical properties of the final targeted nanoparticles as described in Table 1.

Protocol 2: General Procedure for Drug Loading into Polymeric Micelles

This protocol describes the thin-film hydration method for loading a hydrophobic drug into pre-formed polymeric micelles.

Materials:

  • Amphiphilic block copolymer (e.g., mPEG-PCL)

  • Hydrophobic drug (e.g., curcumin)

  • Organic solvent (e.g., chloroform or acetone)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Dissolve the block copolymer and the hydrophobic drug in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.

  • Hydrate the thin film by adding the aqueous buffer to the flask.

  • Agitate the mixture by gentle shaking or sonication until the film is fully dispersed and a micellar solution is formed.

  • Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

Characterization:

  • Determine the drug loading and encapsulation efficiency using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Measure the particle size and size distribution using Dynamic Light Scattering (DLS).

  • Visualize the morphology of the micelles using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium.

  • Maintain the temperature at 37°C with continuous gentle stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative drug release as a function of time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery.

experimental_workflow cluster_ligand_mod Ligand Modification cluster_np_prep Nanoparticle Preparation cluster_conjugation Conjugation via Click Chemistry Ligand Targeting Ligand (e.g., with -NH2) Ligand_Azide Azide-Modified Ligand Ligand->Ligand_Azide NHS Ester Reaction mPEG2_Azide This compound-NHS mPEG2_Azide->Ligand_Azide NP_Alkyne Alkyne-Nanoparticle Targeted_NP Targeted Drug-Loaded Nanoparticle Ligand_Azide->Targeted_NP CuAAC Reaction Polymer_Alkyne Alkyne-Polymer Polymer_Alkyne->NP_Alkyne Self-Assembly Drug Therapeutic Drug Drug->NP_Alkyne NP_Alkyne->Targeted_NP

Caption: Workflow for creating a targeted drug delivery system.

drug_release_pathway Targeted_NP Targeted Nanoparticle Circulation Systemic Circulation Targeted_NP->Circulation IV Administration Tumor_Microenvironment Tumor Microenvironment Circulation->Tumor_Microenvironment EPR Effect Cancer_Cell Cancer Cell Tumor_Microenvironment->Cancer_Cell Receptor-Mediated Endocytosis Drug_Release Drug Release Cancer_Cell->Drug_Release Endosomal Escape/ Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Pathway of a targeted nanoparticle drug delivery system.

References

Application Notes and Protocols for Bioconjugation Using m-PEG2-azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The m-PEG2-azide linker is a short, hydrophilic, and bioorthogonal linker widely used in bioconjugation. Its methoxy-terminated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via "click chemistry." This powerful and versatile ligation chemistry is central to the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled probes for imaging and diagnostics.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, focusing on the two primary modalities of azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the copper-free strain-promoted reaction (SPAAC).

Key Applications

  • Antibody-Drug Conjugates (ADCs): The this compound linker can be used to attach cytotoxic payloads to antibodies, creating targeted therapeutic agents.

  • PROTACs: This linker is suitable for connecting an E3 ubiquitin ligase-binding moiety to a target protein ligand, facilitating targeted protein degradation.

  • Protein Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins for visualization, tracking, and quantification.

  • Surface Modification: The hydrophilic PEG spacer can be used to modify the surface properties of nanoparticles and other materials to improve biocompatibility.

Quantitative Performance of Azide-PEG Linkers in Click Chemistry

The selection of the appropriate click chemistry reaction depends on the specific application, particularly the sensitivity of the biological system to copper. The following tables summarize the key quantitative performance parameters for CuAAC and SPAAC reactions involving azide-PEG linkers.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance

ParameterValue
Target Functional Group Terminal Alkyne
Resulting Linkage 1,4-disubstituted 1,2,3-triazole
Typical Reaction pH 4.0 - 8.0
Typical Reaction Time 1 - 4 hours
Typical Reaction Temperature 25°C
Typical Yield >95%[1]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Performance

ParameterValue
Target Functional Group Strained Alkyne (e.g., DBCO, BCN)
Resulting Linkage 1,2,3-triazole
Typical Reaction pH 4.0 - 9.0
Typical Reaction Time 0.5 - 2 hours
Typical Reaction Temperature 4 - 37°C
Typical Yield >95%[1]

Experimental Workflows and Signaling Pathways

The choice of bioconjugation strategy dictates the experimental workflow. The following diagrams illustrate the general workflows for protein labeling and the mechanism of action for an antibody-drug conjugate.

G cluster_0 Protein Functionalization cluster_1 Click Chemistry Conjugation cluster_2 Purification Protein Protein of Interest Azide_Protein Azide-Functionalized Protein Protein->Azide_Protein  this compound linker (e.g., via NHS ester) Azide_Protein_ref Azide-Functionalized Protein Alkyne_Payload Alkyne-Functionalized Payload Conjugate Protein-Payload Conjugate Alkyne_Payload->Conjugate Conjugate_ref Protein-Payload Conjugate Azide_Protein_ref->Conjugate  CuAAC or SPAAC Purified_Conjugate Purified Conjugate Conjugate_ref->Purified_Conjugate  SEC or Dialysis

Caption: General workflow for protein conjugation using an this compound linker.

G ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome Internalization Receptor->Tumor_Cell On surface of Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Simplified signaling pathway for an antibody-drug conjugate (ADC).

Experimental Protocols

The following are detailed protocols for bioconjugation using this compound linkers. These protocols provide a general framework and may require optimization for specific molecules.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the conjugation of an alkyne-functionalized payload to a protein that has been pre-functionalized with an azide group using a heterobifunctional linker containing this compound.

Materials:

  • Azide-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized payload (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., TBTA)

  • Sodium ascorbate

  • Purification system (e.g., size exclusion chromatography (SEC) or dialysis cassettes)

  • Chelating agent (e.g., EDTA)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized payload in anhydrous DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.

    • Immediately before use, prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the CuSO₄/ligand premix by combining the CuSO₄ and ligand stock solutions in a 1:5 molar ratio.

  • Conjugation Reaction:

    • To the azide-functionalized protein solution, add a 2- to 5-fold molar excess of the alkyne-functionalized payload stock solution.

    • Add the CuSO₄/ligand premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.[1]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[1]

  • Purification:

    • Purify the final conjugate using SEC or dialysis to remove excess reagents and the copper catalyst.

    • Ensure the purification buffer contains a chelating agent like EDTA to remove any residual copper ions.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate a strained alkyne (e.g., DBCO or BCN) with an this compound-functionalized probe.

Materials:

  • Cells with surface-expressed strained alkyne-functionalized proteins

  • This compound functionalized probe (e.g., this compound-fluorophore)

  • Cell culture medium

  • PBS (pH 7.4)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Probe Preparation:

    • Dissolve the this compound functionalized probe in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

    • Further dilute the stock solution in cell culture medium to the desired final labeling concentration (typically 1-100 µM, optimization may be required).

  • Cell Preparation:

    • Culture cells expressing the strained alkyne-functionalized protein to the desired confluency.

    • Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any residual media components.

  • Labeling Reaction:

    • Add the pre-diluted this compound functionalized probe in cell culture medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 2 hours. The optimal incubation time will depend on the reactivity of the specific strained alkyne and the desired labeling intensity.

  • Washing:

    • After incubation, gently remove the labeling solution and wash the cells three times with pre-warmed PBS (pH 7.4) to remove any unreacted probe.

  • Analysis:

    • The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Determination of Drug-to-Antibody Ratio (DAR)

For ADC development, determining the average number of drug molecules conjugated to each antibody (the drug-to-antibody ratio or DAR) is a critical quality attribute.

Table 3: Common Methods for DAR Determination

MethodPrinciple
UV/Vis Spectroscopy The absorbance of the ADC is measured at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload). The DAR is calculated based on the known extinction coefficients of the antibody and the payload.[2]
Mass Spectrometry (MS) The molecular weight of the intact or deglycosylated ADC is measured. The number of conjugated drug-linker moieties is determined from the mass shift compared to the unconjugated antibody. A weighted average is used to calculate the DAR.[2]
Hydrophobic Interaction Chromatography (HIC) The ADC is separated based on the hydrophobicity imparted by the conjugated payload. The relative peak areas of the different drug-loaded species can be used to calculate the average DAR.

Conclusion

The this compound linker is a versatile and efficient tool for a wide range of bioconjugation applications. Its use in click chemistry, through both copper-catalyzed and strain-promoted pathways, enables the precise and stable covalent attachment of various payloads to biomolecules. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this compound linkers in their work, from basic research to the development of novel therapeutics and diagnostics. Optimization of the reaction conditions for each specific application is crucial for achieving the desired outcome.

References

Application Notes and Protocols for m-PEG2-azide Reaction with DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful bioconjugation technique. This reaction between a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule, such as methoxy-dPEG2-azide (m-PEG2-azide), proceeds with high efficiency and specificity under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3] The incorporation of a short polyethylene glycol (PEG) linker, like the dPEG2 in this compound, enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific interactions in biological systems.[4][5]

These characteristics make the this compound reaction with DBCO an invaluable tool in various research and development areas, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and in vivo imaging applications.[6][7] This document provides detailed application notes and experimental protocols for utilizing this robust bioorthogonal reaction.

Key Features of the this compound and DBCO Reaction:

  • Biocompatibility: The absence of a copper catalyst makes this reaction ideal for use in living cells and whole organisms.[1][2]

  • High Efficiency: The reaction proceeds with rapid kinetics, often leading to high yields of the desired conjugate in a short amount of time at room temperature.[1][2]

  • Bioorthogonality: The azide and DBCO groups are abiotic and do not cross-react with naturally occurring functional groups in biological systems, ensuring high specificity.[3]

  • Stability: The resulting triazole linkage is highly stable, providing a robust connection between the conjugated molecules.[4]

  • Enhanced Solubility: The hydrophilic PEG linker improves the water solubility of the labeled molecule.[4][5]

Data Presentation

The efficiency of the SPAAC reaction between an azide and DBCO is influenced by several factors, including temperature, pH, buffer composition, and the molar ratio of reactants. The inclusion of a PEG linker has been shown to enhance reaction rates.[8][9]

ParameterConditionSecond-Order Rate Constant (M⁻¹s⁻¹)Key Observations
Temperature 25°C0.18 - 0.85Reaction proceeds efficiently at room temperature.
37°C0.27 - 1.22Increased temperature generally accelerates the reaction rate.[9]
pH 5.0 - 6.0SlowerReaction rates are generally lower at acidic pH.
7.0 - 8.0FasterHigher pH values tend to increase reaction rates.[9]
Buffer PBS (pH 7.0)0.32 - 0.85Commonly used, but may result in slower kinetics compared to other buffers.[9]
HEPES (pH 7.0)0.55 - 1.22Often results in higher reaction rates compared to PBS.[9]
Molar Ratio (DBCO:Azide)Conjugation YieldNotes
1:1.5-3HighA slight excess of one reactant can drive the reaction to completion.[1]
5-10:1 (for antibody labeling)OptimalFor labeling proteins with a DBCO-NHS ester, a 5 to 10-fold molar excess of the DBCO reagent over the antibody often yields the best results for the subsequent click reaction.[10]
>10:1 (for antibody labeling)May DecreaseHigher molar excess of DBCO-NHS can lead to protein precipitation and a lower overall yield of the final conjugate.[10]

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and a general experimental workflow for protein labeling using this compound and a DBCO-functionalized molecule.

G This compound Reaction with DBCO (SPAAC) cluster_reaction Reaction Mechanism cluster_workflow Experimental Workflow This compound This compound Triazole Product Stable Triazole-linked Conjugate This compound->Triazole Product + DBCO DBCO-functionalized Molecule DBCO->Triazole Product Start Start: Prepare Reactants Step1 Step 1: Functionalize Biomolecule with DBCO (e.g., using DBCO-NHS ester) Start->Step1 Step2 Step 2: Purify DBCO-labeled Biomolecule Step1->Step2 Step3 Step 3: React DBCO-labeled Biomolecule with this compound Step2->Step3 Step4 Step 4: Purify Final Conjugate Step3->Step4 End End: Characterize Conjugate Step4->End

Caption: Reaction mechanism and a typical experimental workflow.

Application in Studying Protein-Protein Interactions

This diagram illustrates how this compound and DBCO can be used to label two interacting proteins with a FRET (Förster Resonance Energy Transfer) pair to study their interaction.

G Studying Protein-Protein Interactions using Click Chemistry and FRET cluster_labeling Protein Labeling cluster_interaction Interaction and FRET ProteinA Protein A Labeled_ProteinA Protein A - FRET Donor ProteinA->Labeled_ProteinA + DBCO-Donor DBCO_Donor DBCO-FRET Donor Interaction Protein A and B Interact Labeled_ProteinA->Interaction ProteinB Protein B Labeled_ProteinB Protein B - FRET Acceptor ProteinB->Labeled_ProteinB + Azide-Acceptor Azide_Acceptor This compound-FRET Acceptor Labeled_ProteinB->Interaction FRET FRET Signal Detected Interaction->FRET

Caption: Workflow for FRET-based protein interaction studies.

Experimental Protocols

Protocol 1: Labeling an Antibody with DBCO-NHS Ester

This protocol describes the first step of a two-step conjugation: the labeling of an antibody with DBCO groups.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

  • DBCO-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns or dialysis equipment for purification.

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris or glycine) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction:

    • While gently vortexing the antibody solution, add a 20-30 fold molar excess of the dissolved DBCO-NHS ester.[5]

    • Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid protein denaturation.[5]

    • Incubate the reaction for 60 minutes at room temperature.[4]

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[4]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or by dialysis against PBS. The DBCO-labeled antibody is now ready for the click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry Reaction with this compound

This protocol describes the reaction of the DBCO-labeled antibody with this compound.

Materials:

  • Purified DBCO-labeled antibody from Protocol 1.

  • This compound.

  • Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide. [5]

Procedure:

  • Reactant Preparation:

    • Prepare the DBCO-labeled antibody in the reaction buffer.

    • Dissolve the this compound in the reaction buffer or a small amount of DMSO.

  • Click Reaction:

    • Add a 2-4 fold molar excess of this compound to the DBCO-labeled antibody solution.[5]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[5] Longer incubation times (up to 12-24 hours) may improve yield for larger conjugates.[1]

  • Purification: Remove the excess this compound and any unreacted starting materials by size exclusion chromatography (SEC) or dialysis.

  • Characterization: The final antibody-PEG conjugate can be characterized by SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (to confirm the disappearance of the DBCO absorbance at ~309 nm), and mass spectrometry.[5]

Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs): The this compound reaction with DBCO is instrumental in the site-specific conjugation of cytotoxic payloads to antibodies. This results in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), leading to an improved therapeutic index.[6]

  • Targeted Drug Delivery: Bioactive molecules can be conjugated to targeting ligands (e.g., peptides, antibodies) or nanoparticles using this click chemistry, enabling their specific delivery to diseased cells or tissues.

  • In Vivo Imaging: Fluorophores or imaging agents functionalized with either an azide or a DBCO group can be conjugated to targeting moieties for in vivo imaging applications, allowing for the visualization and tracking of biological processes.

Conclusion

The copper-free click reaction between this compound and DBCO-functionalized molecules is a robust and versatile tool for researchers, scientists, and drug development professionals. Its biocompatibility, high efficiency, and specificity make it a superior choice for a wide range of bioconjugation applications. The provided protocols and data offer a solid foundation for the successful implementation of this powerful technology.

References

Purification of m-PEG2-Azide Conjugated Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. The incorporation of an m-PEG2-azide linker provides a versatile handle for subsequent "click chemistry" reactions, enabling the attachment of various functionalities. However, the conjugation reaction invariably results in a heterogeneous mixture containing the desired PEGylated conjugate, unreacted starting materials, and potentially multi-PEGylated species. Therefore, robust purification strategies are paramount to isolate the product of interest with high purity and yield.

These application notes provide detailed protocols for the purification of this compound conjugated molecules using common chromatographic techniques. The choice of method will depend on the specific properties of the conjugated molecule, such as its size, charge, and hydrophobicity.

General Workflow for Purification

The purification process for this compound conjugated molecules typically follows a multi-step approach to ensure the removal of all significant impurities. The general workflow involves an initial capture and purification step, followed by polishing steps to achieve high purity, and finally, characterization to confirm the identity and quality of the final product.

Purification_Workflow cluster_0 Purification Strategy Conjugation_Reaction Crude Conjugation Mixture Initial_Purification Initial Purification (e.g., SEC or IEX) Conjugation_Reaction->Initial_Purification Remove large impurities (unreacted protein/PEG) Polishing_Step Polishing Step (e.g., IEX, RP-HPLC, or HIC) Initial_Purification->Polishing_Step Separate isoforms & remove trace impurities Characterization Characterization Polishing_Step->Characterization Verify purity, identity, and integrity Final_Product Purified this compound Conjugate Characterization->Final_Product

Caption: General purification workflow for this compound conjugated molecules.

Purification Techniques and Protocols

The selection of the appropriate purification technique is critical and depends on the physicochemical properties of the target molecule and the impurities to be removed.[]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of a molecule, making SEC an effective method for separating PEGylated conjugates from smaller, unreacted molecules.[][2] It is particularly useful for removing unreacted this compound and other small molecule reagents.[]

Experimental Protocol: SEC

  • Column Selection: Choose a column with a fractionation range appropriate for the size of the PEGylated conjugate and the unreacted protein/molecule.

  • Buffer Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The inclusion of 0.15 M NaCl is recommended to minimize non-specific ionic interactions with the stationary phase.[3]

  • Sample Preparation: Ensure the sample is clear and free of particulate matter by centrifugation (10,000 x g for 15 minutes) and/or filtration (0.22 µm filter).

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Injection and Elution: Inject the sample onto the column. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted, smaller molecules.

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product using SDS-PAGE or UV-Vis spectroscopy.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.

ParameterTypical Value/ConditionReference
Column Type Superdex™, Sephacryl™, Superose™[3]
Mobile Phase Phosphate-Buffered Saline (PBS), pH 7.4[3]
Flow Rate 0.5 - 1.0 mL/min (analytical)[4]
Detection UV at 280 nm (for proteins) or 220 nm (for peptides)[5][6]
Expected Purity >90% (after a single step)[7]
Expected Yield >80%[8]
Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The covalent attachment of a neutral PEG chain can shield the surface charges of a protein, altering its interaction with the IEX resin.[][9] This change in charge interaction allows for the separation of PEGylated species from the unreacted protein. IEX is a high-resolution technique capable of separating different degrees of PEGylation (mono-, di-, multi-PEGylated) and even positional isomers.[10][11]

Experimental Protocol: IEX

  • Column Selection: Choose a cation-exchange (e.g., SP Sepharose) or anion-exchange (e.g., Q Sepharose) column based on the isoelectric point (pI) of the target molecule.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target molecule has the desired charge for binding to the column.

    • Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).

  • Sample Preparation: Exchange the buffer of the sample to the Binding Buffer using a desalting column or dialysis.

  • System Equilibration: Equilibrate the IEX column with Binding Buffer.

  • Sample Loading: Load the sample onto the column. The PEGylated conjugate and unreacted protein will bind to the resin.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated conjugate, with its shielded charges, will typically elute at a lower salt concentration than the more highly charged unreacted protein.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to identify those containing the purified product.

ParameterTypical Value/ConditionReference
Column Type Cation-Exchanger (e.g., SP Sepharose), Anion-Exchanger (e.g., Q Sepharose)[10]
Binding Buffer 20 mM Tris-HCl, pH 8.0 (Anion Exchange); 20 mM MES, pH 6.0 (Cation Exchange)
Elution Buffer Binding buffer + 1 M NaCl
Gradient Linear, 0-100% Elution Buffer over 20-30 column volumes[11]
Expected Purity >95%[2]
Expected Yield >70%[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[4] It is particularly well-suited for the purification of smaller this compound conjugated molecules like peptides and small proteins.[][5] The PEG chain can either increase or decrease the overall hydrophobicity of the molecule, which influences its retention on the non-polar stationary phase.[13]

Experimental Protocol: RP-HPLC

  • Column Selection: A C4 or C8 column is often suitable for proteins, while a C18 column is typically used for peptides.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the sample in a small volume of Mobile Phase A.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Elution: Elute the sample with a linear gradient of increasing acetonitrile concentration. The separation is based on the differential hydrophobicity of the conjugate and impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze by mass spectrometry to confirm the identity of the purified product.

  • Solvent Removal: Remove the organic solvent and TFA from the purified fractions by lyophilization.

ParameterTypical Value/ConditionReference
Column Type C4, C8 (proteins); C18 (peptides)[4]
Mobile Phase A 0.1% TFA in Water[5]
Mobile Phase B 0.1% TFA in Acetonitrile[5]
Gradient Linear, e.g., 5-60% B over 30 minutes[6]
Expected Purity >98%[6]
Expected Yield 50-80% (can be lower due to potential for denaturation)[14]
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[15] Proteins are bound to a hydrophobic stationary phase at high salt concentrations and are eluted by decreasing the salt concentration.[15] PEGylation can alter the surface hydrophobicity of a molecule, enabling separation by HIC. This technique is often used as a polishing step after an initial purification by IEX or SEC.[]

Experimental Protocol: HIC

  • Column Selection: Choose a column with an appropriate level of hydrophobicity (e.g., Phenyl, Butyl, or Octyl).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A high salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[16]

    • Elution Buffer (Buffer B): The same buffer as A but without the salt.[16]

  • Sample Preparation: Add salt to the sample to match the concentration in the Binding Buffer.

  • System Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute with a descending salt gradient (e.g., 100-0% Buffer A over 20 column volumes). Molecules will elute in order of increasing hydrophobicity.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for the other techniques.

ParameterTypical Value/ConditionReference
Column Type Phenyl, Butyl, Octyl Sepharose[15]
Binding Buffer 1-2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[16]
Elution Buffer 50 mM Sodium Phosphate, pH 7.0[16]
Gradient Linear descending salt gradient[16]
Expected Purity >95%[7]
Expected Yield >80%[12]

Characterization of Purified Conjugates

Following purification, it is essential to characterize the this compound conjugate to confirm its identity, purity, and integrity.

Characterization_Methods cluster_1 Post-Purification Analysis Purified_Conjugate Purified this compound Conjugate SDS_PAGE SDS-PAGE Purified_Conjugate->SDS_PAGE Assess purity and apparent molecular weight Mass_Spec Mass Spectrometry (MALDI-TOF or ESI-MS) Purified_Conjugate->Mass_Spec Confirm molecular weight and degree of PEGylation HPLC_Analysis Analytical HPLC (SEC or RP-HPLC) Purified_Conjugate->HPLC_Analysis Determine purity and quantify aggregates UV_Vis UV-Vis Spectroscopy Purified_Conjugate->UV_Vis Quantify concentration

Caption: Key methods for the characterization of purified conjugates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to visually assess the purity and apparent molecular weight of the conjugate. PEGylated proteins often migrate slower than their unmodified counterparts, resulting in a band shift.[17]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the exact molecular weight of the conjugate and determine the degree of PEGylation (i.e., the number of PEG chains attached).[18]

  • Analytical HPLC (SEC or RP-HPLC): Used to determine the purity of the final product and to quantify any aggregates or other impurities.[6]

  • UV-Vis Spectroscopy: Used to determine the concentration of the purified conjugate, typically by measuring absorbance at 280 nm for proteins.

By following these detailed protocols and characterization methods, researchers can effectively purify and validate their this compound conjugated molecules for downstream applications in research, diagnostics, and therapeutic development.

References

Application Note: Analytical Methods for the Characterization of m-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG2-azide (1-azido-2-(2-methoxyethoxy)ethane) is a short, discrete polyethylene glycol (PEG) linker containing a terminal azide group. This heterobifunctional linker is extensively utilized in bioconjugation, drug delivery, and proteomics, primarily through "click chemistry" reactions. The azide group allows for a highly specific and efficient reaction with alkyne-containing molecules, forming a stable triazole linkage.[1][2] Given its critical role in the synthesis of complex biomolecules and drug conjugates, rigorous analytical characterization of this compound is essential to ensure its identity, purity, and stability. This application note provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Product Specifications

A thorough characterization of this compound ensures that the product meets the required quality standards for its intended application. The following table summarizes the key analytical specifications and typical values for this compound.

ParameterAnalytical MethodTypical Specification
Identity 1H NMR, 13C NMR, MSConforms to structure
Purity HPLC≥95%[3]
Molecular Weight MS, Calculation145.16 g/mol [4]
Appearance Visual InspectionColorless to pale yellow oil[5]
Azide Presence FTIRCharacteristic peak at ~2100 cm-1
Solubility Visual InspectionSoluble in DCM, THF, acetonitrile, DMF, and DMSO[5]

Analytical Methods and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of this compound. 1H NMR is particularly useful for verifying the presence of all expected proton environments and for determining the degree of azide functionalization.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Instrumentation:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Tube: 5 mm NMR tube.

  • Acquisition Parameters:

    • Temperature: 25 °C

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

    • Integrate all peaks and compare the relative integrals to the expected proton ratios in the this compound structure. The methylene protons adjacent to the azide group are a key indicator of successful synthesis.[6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.68 - 3.62m4H-O-CH 2-CH 2-O-
~3.55t, J=5.0 Hz2HCH 3-O-CH 2-
~3.39s3HCH 3-O-
~3.38t, J=5.0 Hz2H-CH 2-N3
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound by separating it from any starting materials, by-products, or degradation products.[] A reversed-phase HPLC method is typically employed.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for the azide group).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

  • Data Analysis:

    • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of the azide functional group, which has a characteristic and strong absorption band.

  • Sample Preparation:

    • As this compound is an oil, the simplest method is to place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

  • Instrumentation:

    • FTIR spectrometer equipped with an ATR accessory or a transmission sample holder.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption peak for the azide group. The presence of a strong, sharp peak around 2100 cm-1 confirms the azide functionality.[6] The disappearance of this peak in subsequent reactions, such as click chemistry, can be used to monitor reaction completion.

Wavenumber (cm-1)Functional Group Assignment
~2870C-H stretch (alkane)
~2100N3 stretch (azide)
~1100C-O-C stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are common techniques.

  • Sample and Matrix Preparation:

    • Analyte Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile.

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.

    • Allow the mixture to air-dry completely (the dried-droplet method).

  • Instrumentation:

    • MALDI-TOF mass spectrometer.

  • Acquisition Parameters:

    • Mode: Positive ion reflector mode.

    • Laser Intensity: Use the minimum laser power necessary for good signal-to-noise to avoid fragmentation.

  • Data Analysis:

    • Calibrate the instrument using a known standard.

    • Identify the peak corresponding to the [M+Na]+ or [M+K]+ adduct of this compound. The protonated molecule [M+H]+ may also be observed. The expected monoisotopic mass of this compound is 145.09 g/mol .

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Characterization Parameters Sample This compound Sample NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structure & Identity NMR->Structure Purity Purity HPLC->Purity Functional_Group Azide Presence FTIR->Functional_Group MS->Structure MW Molecular Weight MS->MW

Caption: Overall analytical workflow for the characterization of this compound.

Specification_Relationship cluster_Identity Identity cluster_Purity Purity cluster_Functionality Functionality Product This compound Product Structure Correct Structure Product->Structure MW Correct Molecular Weight Product->MW Purity_Level Purity ≥ 95% Product->Purity_Level Azide_Presence Azide Group Present Product->Azide_Presence NMR_ID 1H NMR Structure->NMR_ID Verified by MS_ID MS Structure->MS_ID Verified by MS_MW MS MW->MS_MW Verified by HPLC_Purity HPLC Purity_Level->HPLC_Purity Verified by FTIR_Azide FTIR Azide_Presence->FTIR_Azide Verified by

Caption: Relationship between product specifications and analytical methods.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging.[1] Methoxypolyethylene glycol-azide (m-PEG-azide), specifically m-PEG2-azide, is a short-chain, heterobifunctional linker widely employed for nanoparticle surface functionalization.[2][3] The polyethylene glycol (PEG) component imparts a hydrophilic "stealth" layer, which can enhance colloidal stability, reduce protein adsorption, and increase in vivo circulation time.[1][2][4] The terminal azide (N3) group serves as a versatile chemical handle for subsequent bioconjugation via "click chemistry," allowing for the attachment of targeting ligands, therapeutic agents, or imaging probes with high efficiency and specificity.[5][6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various nanoparticles using this compound and subsequent functionalization through click chemistry.

Principle of Surface Modification

The covalent attachment of this compound to a nanoparticle surface typically involves the reaction between a functional group on the nanoparticle surface (e.g., amine, hydroxyl) and a complementary reactive group on the PEG linker.[2] In many cases, the nanoparticle surface is first functionalized to introduce these reactive groups. The terminal azide group of the PEG linker is then available for highly selective and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[8][9] This bioorthogonal approach allows for the covalent attachment of alkyne-modified molecules in a controlled manner.[7][8]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles that have been pre-functionalized with primary amine groups. This is a common strategy for nanoparticles like silica and iron oxide.

Materials:

  • Amine-functionalized nanoparticles (e.g., SiO2-NH2, Fe3O4-NH2)

  • This compound N-hydroxysuccinimidyl (NHS) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Disperse the amine-functionalized nanoparticles in anhydrous DMF.

  • In a separate vial, dissolve this compound NHS ester in anhydrous DMF.

  • Add the this compound NHS ester solution to the nanoparticle dispersion. A 5-10 fold molar excess of the PEG linker relative to the estimated surface amine groups is a common starting point.[2]

  • Add TEA or DIPEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.[1][2]

  • Collect the PEGylated nanoparticles by centrifugation. The speed and time will depend on the size and density of the nanoparticles (e.g., 15,000 rpm for 10-20 minutes for silica nanoparticles).[10]

  • Remove the supernatant and resuspend the nanoparticle pellet in DI water or PBS.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.[10]

  • After the final wash, resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide, fluorescent dye) onto the surface of this compound functionalized nanoparticles.[2]

Materials:

  • This compound functionalized nanoparticles

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • DI water or PBS

Procedure:

  • Disperse the this compound functionalized nanoparticles in DI water or PBS.

  • Add the alkyne-containing molecule to the nanoparticle dispersion. The molar ratio will depend on the desired degree of functionalization.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in DI water.

  • In another vial, prepare a solution of CuSO4 in DI water.

  • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.

  • If using, add the TBTA ligand to the reaction mixture.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purify the functionalized nanoparticles by centrifugation to remove excess reagents and byproducts.

  • Wash the nanoparticle pellet with DI water or PBS at least three times.

  • Resuspend the final product in the desired buffer.

Characterization of Surface Modified Nanoparticles

The successful surface modification of nanoparticles with this compound should be confirmed using various analytical techniques. The expected outcomes are summarized in the table below.

Technique Parameter Measured Expected Outcome for this compound Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size due to the attached PEG chains.[2]
Zeta Potential Surface ChargeChange in surface charge depending on the initial surface chemistry and the terminal group of the PEG.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational BandsAppearance of a characteristic azide peak around 2100 cm-1.[2][11]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of a nitrogen (N 1s) signal corresponding to the azide group.[2]
Thermogravimetric Analysis (TGA) Weight Loss upon HeatingIncreased weight loss compared to unmodified nanoparticles, indicating the presence of the organic PEG linker.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the surface modification of nanoparticles with PEG-azide linkers.

Parameter Value/Range Nanoparticle Type Reference
Molar Excess of PEG-linker 5-10 foldIron Oxide[2]
Reaction Time (PEGylation) 24-48 hoursIron Oxide[2]
Reaction Time (PEGylation) 12 hoursSilica[10]
Centrifugation Speed (Washing) 12,000 x gGold (20 nm)[2]
Centrifugation Speed (Washing) 15,000 rpmSilica[10]
Characteristic Azide Peak (FTIR) ~2100 cm-1General[2]
Scherrer Equation Calculated Diameter 8.7 ± 0.4 nmMagnetic Nanoparticles[11]
Saturation Magnetization 59.9 emu/g@Fe3O4-PEG6000[11]
Specific Absorption Rate (SAR) up to 51.87 ± 2.23 W/g@Fe3O4-PEG6000[11]

Visualizing the Workflow

experimental_workflow cluster_0 Nanoparticle Preparation cluster_1 PEGylation cluster_2 Click Chemistry NP Core Nanoparticle NP_NH2 Amine-Functionalized Nanoparticle NP->NP_NH2 Amination NP_PEG_Azide This compound Functionalized NP NP_NH2->NP_PEG_Azide Conjugation mPEG_Azide This compound-NHS mPEG_Azide->NP_PEG_Azide Final_NP Ligand-Conjugated Nanoparticle NP_PEG_Azide->Final_NP CuAAC Reaction Alkyne_Ligand Alkyne-Modified Ligand Alkyne_Ligand->Final_NP

Caption: Workflow for nanoparticle surface modification and functionalization.

Signaling Pathways and Biological Interactions

It is important to note that this compound itself is a linker and does not inherently target specific signaling pathways. The biological activity of the final nanoparticle construct is determined by the nanoparticle core material and the nature of the ligand attached via click chemistry. For instance, if a peptide that binds to a specific cell surface receptor is "clicked" onto the nanoparticle, it can mediate receptor-mediated endocytosis and subsequent downstream signaling events. The choice of the targeting moiety is therefore critical in directing the biological interactions of the functionalized nanoparticle.

logical_relationship NP_Core Nanoparticle Core (e.g., Iron Oxide, Gold) PEG_Shell This compound Shell NP_Core->PEG_Shell provides stability Targeting_Ligand Targeting Ligand (e.g., Peptide, Antibody) PEG_Shell->Targeting_Ligand enables attachment via click chemistry Cell_Surface_Receptor Cell Surface Receptor Targeting_Ligand->Cell_Surface_Receptor binds to Downstream_Signaling Downstream Signaling & Biological Effect Cell_Surface_Receptor->Downstream_Signaling activates

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG2-azide click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound has a very low yield. What are the most common causes?

Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state; oxygen in the reaction mixture is a primary culprit.[1] Another common issue is the poor quality or degradation of reagents, including the this compound itself, the alkyne substrate, or the reducing agent.[1] Finally, suboptimal reaction conditions such as incorrect solvent, temperature, or reactant concentrations can significantly hinder the reaction.[1]

Q2: How can I prevent the oxidation of my copper catalyst?

To maintain the active Cu(I) oxidation state, it is crucial to minimize oxygen in your reaction.[1] This can be achieved by:

  • Degassing your solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1][2]

  • Using a reducing agent: Sodium ascorbate is the most common and effective reducing agent to convert any formed Cu(II) back to Cu(I) in situ.[1] A 3- to 10-fold excess of sodium ascorbate over copper is often recommended.[1][2]

  • Working under an inert atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be beneficial.[1]

  • Capping the reaction vessel: At a minimum, ensure your reaction vessel is well-sealed to limit further oxygen ingress.[1]

Q3: I suspect my this compound or other reagents have degraded. How can I check their quality?

Reagent quality is paramount for a successful click reaction.

  • This compound: The azide group is generally stable but can be reduced to an amine under certain conditions, such as in the presence of reducing agents like PPh₃ or strong hydrides.[3] It is best to use freshly acquired or properly stored material. You can verify the structure and purity via NMR or mass spectrometry.

  • Alkyne Substrate: Check for any potential degradation or polymerization, especially if it is a complex molecule.[1]

  • Copper Source (e.g., CuSO₄): Ensure it is free of impurities and has been stored in a dry environment.[1]

  • Sodium Ascorbate: This reducing agent can oxidize over time. Use a fresh bottle or a solution that has been prepared recently.[1][2]

Q4: What are the optimal solvent and temperature conditions for a click reaction with a PEGylated azide?

The PEG component of this compound influences its solubility.

  • Solvents: For CuAAC reactions, a variety of solvents can be used, often in aqueous mixtures.[1] Common choices include mixtures of water with t-BuOH, DMSO, or DMF to ensure all reactants are fully dissolved.[1][2]

  • Temperature: Many click reactions proceed efficiently at room temperature.[4] However, if the reaction is slow, it can be gently heated to 40-60°C.[1][2] For sterically hindered substrates, higher temperatures may be necessary, but be mindful of potential side reactions or degradation of sensitive molecules.[1][2]

Q5: I'm having trouble purifying my final PEGylated product. What can I do?

Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and their tendency to streak during silica gel chromatography.[1] Consider the following purification strategies:

  • Precipitation: If there is a significant difference in solubility between your PEGylated product and the starting materials, precipitation by adding a non-solvent can be an effective purification step.[1]

  • Reverse-Phase HPLC: This is often a very effective method for purifying PEGylated molecules.

  • Dialysis or Size-Exclusion Chromatography (SEC): For larger biomolecule conjugates, these methods can efficiently remove small molecule impurities like excess reagents and catalyst.[3]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions.

SymptomPotential CauseSuggested Solution
No reaction or very slow reaction Inactive catalyst (Cu(II) form)Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere.[1]
Poor reagent qualityVerify the purity and integrity of this compound and the alkyne via analytical methods (e.g., NMR, MS).[1]
Steric hindranceIncrease reaction temperature; prolong reaction time; consider a ligand to accelerate the reaction.[1][5]
Solubility issuesUse a co-solvent (e.g., DMSO, t-BuOH) to ensure all reactants are dissolved.[5][6]
Multiple products or byproducts Side reactions of the azide groupAvoid strong reducing agents (e.g., PPh₃, LiAlH₄) that can reduce the azide to an amine.[3]
Degradation of starting materials or productUse a copper-chelating ligand (e.g., THPTA) to protect sensitive biomolecules from copper-mediated damage.[3][6]
Alkyne homocoupling (Glasner coupling)Ensure thorough degassing and maintain a sufficient concentration of the reducing agent.
Product is formed but difficult to isolate PEG-related purification issuesUse reverse-phase HPLC, precipitation, or dialysis for purification.[1]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for your specific substrates.

1. Reagent Preparation:

  • Dissolve this compound (1 equivalent) and your alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent (e.g., a mixture of DMSO and water).[1]

  • Prepare fresh stock solutions of:

    • Copper(II) sulfate (CuSO₄) in water (e.g., 20-100 mM).[3][7]

    • Sodium ascorbate in water (e.g., 100-300 mM).[3][7]

    • A suitable copper-chelating ligand (e.g., THPTA) in water (e.g., 50-200 mM).[3][7]

2. Reaction Setup:

  • In a clean reaction vessel, add the solution of your azide and alkyne.

  • To this mixture, add the ligand solution followed by the CuSO₄ solution. The order of addition is important to pre-form the copper-ligand complex.[1] A 1:5 molar ratio of Cu:ligand is common.[8]

  • Initiate the reaction by adding the sodium ascorbate solution.[1] A final concentration of 1-5 mM is typical.[3]

3. Reaction Conditions:

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • If the reaction is slow, it can be gently heated to 40-50°C.[1] Reaction times can range from 1 to 24 hours.[1]

4. Work-up and Purification:

  • Once the reaction is complete, the crude mixture can be purified. The method will depend on the properties of your product.

  • For small molecules, a standard aqueous work-up followed by column chromatography may be sufficient.

  • For PEGylated biomolecules, consider reverse-phase HPLC, SEC, or dialysis.

Recommended Reagent Concentrations and Ratios
ReagentTypical Molar Equivalents/RatioTypical ConcentrationNotes
Alkyne1.1 - 2.0 (relative to azide)Dependent on scaleA slight excess of one reagent can drive the reaction to completion.[5]
Copper(II) Sulfate0.1 - 10 mol%50 µM - 1 mMHigher catalyst loading can increase the rate but may lead to side reactions.[2]
Ligand (e.g., THPTA)5 (relative to Copper)250 µM - 5 mMLigands accelerate the reaction and protect biomolecules.[6][8]
Sodium Ascorbate5 - 10 (relative to Copper)1 mM - 5 mMA sufficient excess is crucial to maintain the Cu(I) state.[3][8]

Visualized Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagents Prepare & Degas Reagents (Azide, Alkyne, Solvents) mix_reactants Combine Azide and Alkyne prep_reagents->mix_reactants prep_stocks Prepare Fresh Stock Solutions (CuSO4, Ligand, Ascorbate) add_ligand Add Ligand prep_stocks->add_ligand mix_reactants->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Sodium Ascorbate (Initiate Reaction) add_cu->add_asc react Stir at RT or Heat (Monitor Progress) add_asc->react purify Purify Product (HPLC, SEC, Precipitation) react->purify analyze Analyze Final Product (MS, NMR) purify->analyze

Caption: General experimental workflow for a CuAAC reaction.

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Reaction Yield q_catalyst Is the catalyst active? start->q_catalyst sol_catalyst Degas solvents Use fresh sodium ascorbate Work under inert atmosphere q_catalyst->sol_catalyst No q_reagents Are reagents pure? q_catalyst->q_reagents Yes end_node Improved Yield sol_catalyst->end_node sol_reagents Verify structure and purity (NMR, MS) Use fresh materials q_reagents->sol_reagents No q_conditions Are conditions optimal? q_reagents->q_conditions Yes sol_reagents->end_node sol_conditions Ensure solubility (use co-solvents) Optimize temperature Adjust concentrations q_conditions->sol_conditions No sol_conditions->end_node

References

common side reactions with m-PEG2-azide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a PEG linker that contains a reactive azide group.[1] Its primary use is in bioconjugation via "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2] These reactions form a stable triazole linkage with molecules containing alkyne, BCN, or DBCO groups.[1][2] The PEG spacer enhances solubility and reduces aggregation of the resulting conjugate.

Q2: What are the most common side reactions observed when using this compound?

The most common side reactions involve the azide group itself or occur during the CuAAC reaction. These include:

  • Reduction of the azide group to a primary amine.[3]

  • Low yields in CuAAC reactions due to oxidation of the copper catalyst or degradation of reagents.[4]

  • Formation of byproducts such as alkyne homodimers or thiotriazoles.[5][6]

  • Degradation of sensitive biomolecules during the CuAAC reaction.[7]

Q3: How should I store this compound to ensure its stability?

For long-term stability, it is recommended to store this compound at -20°C.[1] While the azide group is generally stable, proper storage is crucial to prevent degradation.[8] Solutions of this compound should be prepared fresh for best results. If a stock solution must be stored, it should be kept at ultra-low temperatures.[9]

Troubleshooting Guides

Issue 1: Reduction of the Azide Group to an Amine

Symptom: Mass spectrometry analysis shows a mass increase of 2 Da, corresponding to the conversion of the azide (-N₃) to a primary amine (-NH₂).

Potential Causes & Solutions:

Potential CauseSuggested Solution
Presence of Phosphines: Triphenylphosphine (PPh₃) and other phosphines readily reduce azides to amines through the Staudinger reaction.[3][10] If phosphine-based reagents are necessary in your synthesis, introduce the azide group in a subsequent step.
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂, Pd/C) will reduce azides.[3] If a reduction is required elsewhere in your molecule, select a milder reagent that is compatible with the azide.
Presence of Thiols: Some thiols can slowly reduce azides, particularly at elevated temperatures or during prolonged reactions.[3] Minimize reaction time and temperature when working with high concentrations of thiol-containing molecules.
Issue 2: Low Yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Symptom: The CuAAC reaction results in a low yield of the desired triazole product.[4]

Potential Causes & Solutions:

Potential CauseSuggested Solution
Inactive Copper Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) form by oxygen.[4] Degas all solvents thoroughly before use. It is also beneficial to work under an inert atmosphere (e.g., nitrogen or argon).[4] Use a fresh solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ.[5][11]
Poor Reagent Quality: The this compound or the alkyne substrate may have degraded.[4] Verify the purity and integrity of your reagents using analytical methods like NMR or mass spectrometry.[4]
Suboptimal Reaction Conditions: The reaction may be too slow at room temperature.[4] Consider gently heating the reaction to 40-50°C.[4] Ensure the pH of the reaction mixture is within the optimal range of 4 to 12.[12]
Alkyne Homodimerization (Glaser Coupling): This side reaction can occur in the presence of oxygen.[4] Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present and minimize oxygen exposure.[5]
Issue 3: Unwanted Byproducts in CuAAC Reactions with Biomolecules

Symptom: In addition to the desired product, mass spectrometry reveals byproducts, particularly when working with proteins.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Thiotriazole Formation: A copper-catalyzed reaction can occur between the azide, alkyne, and free thiols from cysteine residues, forming thiotriazole byproducts.[6] This can be outcompeted by adding free thiols like glutathione or cysteine to the reaction mixture.[6]
Protein Degradation: Reactive oxygen species (ROS) generated during the reaction can damage sensitive proteins.[7] The addition of DMSO and triazole-based accelerating ligands can help protect against ROS.[7] Including aminoguanidine can help to intercept deleterious ascorbate byproducts.[7]

Experimental Protocols

General Protocol for a Standard CuAAC Reaction

This protocol is a general guideline and may require optimization for specific applications.

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

    • This compound: 10 mM in a suitable solvent (e.g., DMSO, water).

    • Alkyne-containing molecule: 10 mM in a suitable solvent.

    • (Optional) Ligand (e.g., THPTA): 100 mM in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents).

    • Add the solvent to reach the desired final reaction concentration.

    • (Optional but recommended) Add the copper-chelating ligand solution.

    • Add the CuSO₄ solution (final concentration ~0.1-1 mM).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).[3]

    • Vortex the mixture again.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.[3] Protect the reaction from light.[3]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove excess reagents and the copper catalyst.[3]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the desired reaction pathway and potential side reactions, as well as a troubleshooting workflow for low-yield CuAAC reactions.

reagents This compound + Alkyne product Desired Product: 1,2,3-Triazole reagents->product  CuAAC Reaction amine Side Product: Amine reagents->amine Staudinger Reaction reagents->amine Reduction reagents->amine Slow Reduction glaser Side Product: Alkyne Homodimer reagents->glaser Glaser Coupling thiotriazole Side Product: Thiotriazole reagents->thiotriazole Thiol-yne-azide Reaction cu_i Cu(I) Catalyst (from CuSO4 + NaAsc) cu_i->product cu_i->thiotriazole phosphine Phosphine (e.g., PPh3) phosphine->amine reducing_agents Strong Reducing Agents (e.g., LiAlH4, H2/Pd-C) reducing_agents->amine thiols Thiols thiols->amine oxygen Oxygen oxygen->glaser cysteine Protein Cysteine -SH cysteine->thiotriazole start Low CuAAC Yield q1 Are reagents pure and non-degraded? start->q1 a1_yes Verify purity (NMR, MS). Use fresh reagents. q1->a1_yes No q2 Is the reaction deoxygenated? q1->q2 Yes a1_yes->q2 a2_yes Degas solvents. Work under inert atmosphere. q2->a2_yes No q3 Is the sodium ascorbate solution fresh? q2->q3 Yes a2_yes->q3 a3_yes Prepare sodium ascorbate solution fresh before use. q3->a3_yes No q4 Are reaction conditions optimal? q3->q4 Yes a3_yes->q4 a4_yes Optimize temperature (e.g., 40-50°C). Check pH (4-12). q4->a4_yes No end Improved Yield q4->end Yes a4_yes->end

References

Technical Support Center: Optimizing m-PEG2-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you achieve high-yield, high-purity bioconjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioconjugation via click chemistry.

Q1: What are the primary methods for conjugating this compound to a target molecule?

The most common and efficient methods are azide-alkyne cycloaddition reactions, which fall into two main categories:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to join a terminal alkyne with an azide.[1][2][3] It is known for its high yields and robust nature.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[2][4][5][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems and with sensitive biomolecules.[2][][7]

Q2: I am observing very low or no yield in my CuAAC reaction. What are the common causes and solutions?

Low yields in CuAAC are often traced back to the catalyst or reagents.[8] Here are the primary troubleshooting steps:

  • Cause: Copper(I) Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen, halting the reaction.[8]

    • Solution: Always use freshly prepared solutions, particularly the sodium ascorbate reducing agent.[1][9] Perform the reaction under an inert atmosphere (nitrogen or argon) if possible. The use of a copper-chelating ligand like THPTA or TBTA can protect the catalyst and accelerate the reaction.[8][9]

  • Cause: Poor Reagent Quality or Degradation: The this compound, alkyne-functionalized molecule, or reducing agent may have degraded.

    • Solution: Verify the purity and integrity of your reagents.[8] Store this compound at -20°C in a moisture-free environment.[2] Prepare stock solutions fresh, especially if using hygroscopic solvents like DMSO.[10]

  • Cause: Incorrect Order of Reagent Addition: Adding the reducing agent directly to the copper salt without a ligand can lead to catalyst precipitation.

    • Solution: Follow a specific order of addition. It is recommended to first mix the copper sulfate with the ligand, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate solution.[1][11]

Q3: My SPAAC reaction is slow or incomplete. How can I optimize it?

While SPAAC is robust, its kinetics can be influenced by several factors.

  • Cause: Low Reagent Concentration: Reaction rates are concentration-dependent.

    • Solution: Increase the concentration of one or both reactants. A common strategy is to use a 2- to 5-fold molar excess of the strained alkyne reagent relative to the azide-modified molecule.[4][7]

  • Cause: Steric Hindrance: The azide or alkyne functional group may be sterically inaccessible on your biomolecule.

    • Solution: Consider using a PEG linker with a longer chain length to reduce steric hindrance.[8][12] Increasing the reaction temperature (e.g., to 37°C if the biomolecule is stable) or prolonging the incubation time can also improve yields.[4][8]

  • Cause: Hydrophobicity of Reactants: If one of the reactants is highly hydrophobic, it may not be sufficiently soluble in the aqueous reaction buffer, leading to slower rates.

    • Solution: The use of micellar catalysis, by adding surfactants, has been shown to accelerate SPAAC rates significantly for hydrophobic reagents.[13]

Q4: I'm observing multiple products or side reactions. What could be wrong?

Side reactions can compromise the purity and yield of your desired conjugate.

  • Cause (CuAAC): Alkyne Homodimerization (Glaser Coupling): This can occur in the presence of oxygen and copper.

    • Solution: Ensure you have a sufficient concentration of the reducing agent (sodium ascorbate) and minimize oxygen exposure.[8]

  • Cause (CuAAC): Protein Damage from Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, potentially damaging sensitive biomolecules.[9][11]

    • Solution: The inclusion of a copper-chelating ligand is crucial as it can act as a sacrificial reductant, protecting the biomolecule from oxidation.[9]

  • Cause (General): Non-specific Reactions: If your this compound is part of a heterobifunctional linker (e.g., with an NHS ester or maleimide), that other functional group could be reacting non-specifically.

    • Solution: Ensure your buffer composition is appropriate. For example, avoid amine-containing buffers like Tris when using NHS esters.[14] For maleimide reactions, ensure that any reducing agents like TCEP are quenched or removed before adding the maleimide reagent, as they can react directly with it.[15][16]

Q5: How should I purify my final PEGylated bioconjugate?

Purification can be challenging due to the properties of the PEG chain.[8][17] A combination of methods is often required.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the higher molecular weight PEGylated conjugate from unreacted, lower molecular weight reagents like excess PEG-azide.[4][18][19][]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of mono-PEGylated, multi-PEGylated, and non-PEGylated species.[18][19][][21]

  • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation and is useful for removing unreacted reagents and byproducts.[17]

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange, but less effective at separating different PEGylated species from each other.[4][19]

Quantitative Data Summary

The tables below summarize typical reaction conditions for CuAAC and SPAAC to guide your experimental design.

Table 1: Typical Reaction Conditions for this compound Bioconjugation

Parameter Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Target Functional Group Terminal Alkyne Strained Alkyne (e.g., DBCO, BCN)[4]
Catalyst Required Yes (Copper(I) source, e.g., CuSO₄) No[7]
Reducing Agent Yes (e.g., Sodium Ascorbate) No
Copper Ligand Recommended (e.g., THPTA, TBTA) No
Typical Reaction pH 4.0 - 8.0[4] 4.0 - 9.0[4]
Typical Temperature 25°C (Room Temperature)[4] 4 - 37°C[4]
Typical Reaction Time 1 - 4 hours[4] 0.5 - 12 hours[4][7]

| Typical Yield | Very High (>95%)[4] | Very High (>95%)[4] |

Table 2: Troubleshooting Guide Summary

Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield (CuAAC) Catalyst (Cu(I)) oxidation; Poor reagent quality; Incorrect reagent addition order. Use fresh reagents; De-gas solutions; Use a copper ligand; Pre-form copper-ligand complex before adding ascorbate.[1][8]
Slow Reaction (SPAAC) Low reactant concentration; Steric hindrance. Increase molar excess of strained alkyne (2-5x); Increase temperature or reaction time; Use a longer PEG linker.[4][7][8]
Multiple Spots on TLC/LC-MS Alkyne homodimerization (CuAAC); Side reactions of other functional groups. Ensure sufficient reducing agent and minimal oxygen; Check buffer compatibility with other reactive groups (e.g., NHS esters).[8][14]

| Difficulty with Purification | Co-elution of product and starting materials; PEG-related issues (streaking, high solubility). | Use orthogonal purification methods (e.g., SEC followed by IEX); Optimize HPLC gradient; For CuAAC, use a copper chelator to remove residual metal.[17][19][] |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an this compound to an alkyne-functionalized protein.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Catalyst Stock Solutions (Prepare Fresh):

    • 20 mM Copper(II) Sulfate (CuSO₄) in water.[9]

    • 50 mM Copper Ligand (e.g., THPTA) in water.[9]

    • 100 mM Sodium Ascorbate in water.[9]

Methodology:

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized protein in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized protein solution.

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the protein.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is common.[9] Let this stand for 1-2 minutes.

    • Add the catalyst premix to the protein/azide mixture. The final copper concentration should be between 0.1 and 0.5 mM.[9][11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9] The final DMSO concentration should not exceed 10% (v/v).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature (25°C) for 1-4 hours.[4]

  • Purification:

    • Purify the PEGylated conjugate using Size Exclusion Chromatography (SEC) to remove excess this compound and catalyst components.[4] Further purification can be achieved with IEX or RP-HPLC if needed.[17][21]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound to a protein functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Strained alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

Methodology:

  • Reagent Preparation:

    • Ensure the strained alkyne-protein is purified and in the correct buffer at a concentration of 1-5 mg/mL.

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-protein solution.

    • Add a 2- to 5-fold molar excess of the this compound stock solution.[4]

    • Ensure the final concentration of DMSO is below 5-10% (v/v) to maintain protein stability.[7]

  • Incubation:

    • Gently mix the components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[4][7] Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess this compound and purify the final conjugate using Size Exclusion Chromatography (SEC), dialysis, or another suitable chromatography method like IEX.[4][19]

Visualized Workflows and Logic

The following diagrams illustrate key experimental workflows and troubleshooting logic for this compound bioconjugation.

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis start_end start_end process process decision decision reagent reagent A Prepare Biomolecule (e.g., Protein) B Functionalize with Azide or Alkyne A->B D Choose Reaction Type B->D C Prepare this compound Stock Solution C->D E CuAAC Reaction: + CuSO4/Ligand + Na-Ascorbate D->E Cu(I) Catalyzed F SPAAC Reaction: + Strained Alkyne D->F Strain Promoted G Purify Conjugate (SEC, IEX, HPLC) E->G F->G H Analyze Purity & Yield (LC-MS, SDS-PAGE) G->H I Final Bioconjugate H->I

Caption: General workflow for this compound bioconjugation.

Troubleshooting_Tree problem problem question question solution solution path path start Low or No Product Yield q1 Reaction Type? start->q1 cu_path CuAAC Path q1->cu_path CuAAC spaac_path SPAAC Path q1->spaac_path SPAAC q2 Catalyst & Reagents Freshly Prepared? cu_path->q2 s1 Solution: - Prepare fresh Ascorbate/CuSO4 - Use high-purity reagents - De-gas buffers q2->s1 No q3 Copper Ligand Used? q2->q3 Yes s2 Solution: - Add ligand (e.g., THPTA) - Pre-mix Cu/Ligand before adding Ascorbate q3->s2 No s3 Proceed with Ligand q3->s3 Yes q4 Sufficient Molar Excess of Alkyne? spaac_path->q4 s4 Solution: - Increase molar excess of strained alkyne (2-5x) q4->s4 No q5 Reaction Time/ Temp Sufficient? q4->q5 Yes s5 Solution: - Increase incubation time - Increase temp (if biomolecule is stable) q5->s5 No s6 Proceed with Optimization q5->s6 Yes

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of PEGylated proteins, peptides, and other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PEGylated compounds?

A1: The PEGylation process often results in a complex mixture of products, including the desired PEGylated conjugate, unreacted protein or molecule, excess PEG reagent, and various PEGylated species (e.g., mono-, di-, or multi-PEGylated forms).[] The primary challenges arise from the structural similarities and overlapping physicochemical properties of these components, making their separation difficult.[2][3] Key challenges include:

  • Heterogeneity of PEGylated products: The reaction can produce a mixture of molecules with varying numbers of PEG chains attached at different sites.[][2]

  • Large hydrodynamic size: The attached PEG chain significantly increases the size of the molecule, which can lead to aggregation and altered chromatographic behavior.[4][5]

  • Charge masking: PEG chains can shield the surface charges of the protein, reducing the effectiveness of ion-exchange chromatography.[]

  • Lack of a strong chromophore in PEG: This makes it difficult to detect and quantify unreacted PEG using standard UV-based methods.[6][7]

Q2: Which purification techniques are most effective for PEGylated compounds?

A2: The choice of purification method depends on the specific characteristics of the PEGylated molecule and the impurities to be removed. A multi-step approach is often necessary.[4][5] The most common and effective techniques are:

  • Size Exclusion Chromatography (SEC): Highly effective for separating PEGylated conjugates from smaller molecules like unreacted PEG and native proteins based on their size.[][8]

  • Ion Exchange Chromatography (IEX): Useful for separating species with different degrees of PEGylation, as the PEG chains alter the surface charge of the protein.[][9]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity, which can be altered by PEGylation.[] It can be a good polishing step after IEX.[4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for high-resolution separation of PEGylated species, including positional isomers, particularly on an analytical scale.[][10]

  • Tangential Flow Filtration (TFF) / Ultrafiltration: A membrane-based technique useful for removing unreacted PEG and for buffer exchange, especially for large-scale production.[11][12]

Q3: How can I remove unreacted PEG from my sample?

A3: Removing excess unreacted PEG is a critical step. Size-based separation methods are typically the most effective:

  • Size Exclusion Chromatography (SEC): The significant size difference between the PEGylated product and the free PEG reagent allows for efficient separation.[][8]

  • Tangential Flow Filtration (TFF) / Diafiltration: This method uses a membrane with a specific molecular weight cutoff (MWCO) to retain the larger PEGylated conjugate while allowing the smaller, unreacted PEG to pass through.[11]

  • Dialysis: A straightforward method for removing small molecules like unreacted PEG from a sample of much larger PEGylated proteins.[13]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of PEGylated compounds.

Issue Symptom Possible Causes Solutions
Incomplete Separation Co-elution of desired product with impurities (e.g., unreacted protein, different PEGylated species).- Inappropriate chromatography resin or column.- Suboptimal elution gradient.[10]- Insufficient resolution of the chosen method.- SEC: Ensure the column has the appropriate pore size for the size range of your molecules.- IEX/HIC: Optimize the salt gradient to improve resolution between species with different charge or hydrophobicity.- RP-HPLC: Adjust the organic solvent gradient and consider using a different column (e.g., C8 vs. C18).[10]- Consider a multi-step purification strategy combining different chromatography techniques (e.g., IEX followed by HIC).[4][5]
Low Recovery of Purified Product The final yield of the PEGylated conjugate is significantly lower than expected.- Irreversible binding of the product to the chromatography column.[10]- Precipitation of the product on the column or in the collection tubes.[10]- Aggregation of the PEGylated product.[13]- Modify the mobile phase to reduce non-specific binding (e.g., add arginine or a non-ionic surfactant).[13]- Ensure the buffer conditions (pH, ionic strength) maintain the solubility of your product throughout the purification process.[10]- Perform purification at a lower temperature (e.g., 4°C) to minimize aggregation.[13]- For SEC, reduce the flow rate to lower the pressure.[13]
Presence of Unexpected Peaks Analysis of the purified fraction shows additional, unidentified peaks.- Formation of reaction byproducts.- Degradation of the PEGylated product during purification.[10]- Contamination from reagents or the purification system.[10]- Use LC-MS to identify the impurities and optimize the PEGylation reaction to minimize byproduct formation.- Investigate the stability of your conjugate under the purification conditions (pH, temperature) and consider faster methods or adding stabilizers.[10]- Use high-purity reagents and solvents and run blank injections to check for system-related peaks.[10]
Unreacted PEG Remains in Final Product Analytical results (e.g., SEC, MS) show the presence of free PEG after purification.- Inefficient removal by the chosen method.- For SEC, the column may not be long enough or the pore size may be inappropriate.[13]- For TFF/Dialysis, the membrane MWCO may be too small or the processing time too short.[13]- SEC: Use a column with a smaller pore size or a longer column to increase the separation between the PEGylated product and free PEG.- TFF/Dialysis: Use a membrane with a larger MWCO that still retains your product. Increase the diafiltration volume or dialysis time.

Data Presentation

Table 1: Comparison of Common Purification Techniques for PEGylated Compounds

Technique Principle Primary Application Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]Removal of unreacted PEG and native protein.High resolution for size-based separation, mild conditions.Low capacity, potential for product dilution.[]
Ion Exchange Chromatography (IEX) Separation based on surface charge.[]Separation of species with different degrees of PEGylation.High capacity, high resolution.PEG chains can mask charges, reducing effectiveness.[]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[]Polishing step to separate PEGylated species and isomers.Can separate molecules with subtle differences in hydrophobicity.Lower capacity than IEX, requires high salt concentrations.[]
Reversed-Phase HPLC (RP-HPLC) Separation based on polarity.[]High-resolution analysis and purification of PEGylated species.Excellent resolution, can separate isomers.Can use harsh organic solvents that may denature proteins.
Tangential Flow Filtration (TFF) Separation based on size using a semi-permeable membrane.[11]Removal of unreacted PEG, buffer exchange, and concentration.Scalable, fast for bulk removal of small molecules.Lower resolution than chromatography, potential for membrane fouling.

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for removing unreacted PEG and native protein from a PEGylated protein sample.

1. System Preparation:

  • Equilibrate the SEC system, including the column (e.g., Superdex 200 or similar), with at least two column volumes of the chosen mobile phase buffer (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.[13]

2. Sample Preparation:

  • If the PEGylation reaction was quenched, ensure the quenching agent is compatible with the SEC run.
  • Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[13]

3. Sample Injection:

  • Inject the filtered sample onto the equilibrated column. The injection volume should ideally be between 0.5% and 2% of the total column volume to ensure optimal resolution.[13]

4. Elution and Fraction Collection:

  • Elute the sample with the mobile phase at a constant flow rate recommended for the column.
  • Monitor the elution profile using UV absorbance at 280 nm.[13] The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the native protein (if present), and finally the unreacted PEG.
  • Collect fractions throughout the elution process.[13]

5. Analysis and Pooling:

  • Analyze the collected fractions using a suitable method such as SDS-PAGE or mass spectrometry to identify the fractions containing the purified PEGylated product.[13]
  • Pool the fractions containing the pure product.
  • If necessary, concentrate the pooled sample using a method like ultrafiltration.[13]

Protocol 2: Characterization of PEGylated Product using LC-MS

This protocol provides a general workflow for characterizing the purified PEGylated product to determine the degree of PEGylation and confirm its identity.

1. LC System Setup:

  • Use a reversed-phase column (e.g., C4, C8, or C18) suitable for protein or peptide separation.
  • The mobile phase typically consists of:
  • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
  • Equilibrate the column with the initial mobile phase composition.

2. Sample Preparation:

  • Dilute the purified PEGylated product in a suitable buffer, typically the initial mobile phase.

3. LC-MS Analysis:

  • Inject the sample onto the LC system.
  • Elute the sample using a gradient of increasing Solvent B to separate the components.
  • The eluent is directed into the mass spectrometer.

4. Mass Spectrometry Analysis:

  • Acquire mass spectra in a positive ion mode suitable for the mass range of the expected PEGylated product.
  • The resulting mass spectrum will show a distribution of charge states for the protein and its PEGylated forms.
  • Deconvolute the mass spectrum to determine the molecular weight of the different species present. The mass difference between the native protein and the PEGylated forms will indicate the number of PEG chains attached.[2][14]

Visualizations

Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Strategy cluster_analysis Analysis reaction Protein + PEG Reagent mixture Reaction Mixture (PEG-Protein, Protein, PEG) reaction->mixture sec Size Exclusion Chromatography (SEC) mixture->sec Removes unreacted PEG and native protein iex Ion Exchange Chromatography (IEX) sec->iex Separates by degree of PEGylation analysis SDS-PAGE, LC-MS, etc. sec->analysis hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing step iex->analysis hic->analysis product Purified PEGylated Product hic->product product->analysis Final Characterization

Caption: A typical workflow for the purification and analysis of PEGylated proteins.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_causes_yield Potential Causes for Low Recovery cluster_causes_sep Potential Causes for Incomplete Separation cluster_solutions Corrective Actions start Purification Problem Encountered low_yield Low Recovery start->low_yield incomplete_sep Incomplete Separation start->incomplete_sep extra_peaks Unexpected Peaks start->extra_peaks adsorption Adsorption to Column low_yield->adsorption precipitation Product Precipitation low_yield->precipitation aggregation Aggregation low_yield->aggregation wrong_column Inappropriate Column/Resin incomplete_sep->wrong_column bad_gradient Suboptimal Gradient incomplete_sep->bad_gradient optimize_buffer Optimize Buffer (pH, additives) extra_peaks->optimize_buffer Check for degradation adsorption->optimize_buffer precipitation->optimize_buffer aggregation->optimize_buffer lower_temp Lower Temperature aggregation->lower_temp change_column Change Column/Resin wrong_column->change_column optimize_gradient Optimize Gradient bad_gradient->optimize_gradient

Caption: Troubleshooting logic for common issues in PEGylated compound purification.

References

Technical Support Center: Managing Protein Aggregation after PEGylation with m-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following PEGylation with m-PEG2-azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after PEGylation with this compound?

Protein aggregation after PEGylation with this compound can be attributed to a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Increased Surface Hydrophobicity: The attachment of PEG molecules can alter the surface properties of the protein. While PEG is hydrophilic, the linkage chemistry and the overall change in the protein's solvation shell can sometimes expose hydrophobic patches, leading to intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition play a critical role in protein stability. Deviations from the optimal range for a specific protein can induce conformational changes that favor aggregation.[1]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of aggregation, especially if the PEGylation process transiently destabilizes the protein.[1]

  • Over-PEGylation: An excessive degree of PEGylation can significantly alter the protein's physicochemical properties, potentially leading to a loss of structural integrity and subsequent aggregation.

  • Copper-Induced Aggregation (in CuAAC): For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can be a major contributor to aggregation. Copper ions can promote the formation of reactive oxygen species (ROS) that lead to protein oxidation and crosslinking.[2][3][4] Denaturing effects have been observed at high Cu2+ concentrations.[2]

  • Reagent Quality: Impurities in the this compound reagent or the corresponding alkyne-modified protein can lead to unwanted side reactions and aggregation.

Q2: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying aggregates. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric PEGylated protein.[5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Multi-Angle Light Scattering (MALS): When coupled with SEC (SEC-MALS), this technique provides an absolute measurement of the molar mass of eluting species, allowing for accurate characterization and quantification of monomers, oligomers, and larger aggregates.[6][7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight bands corresponding to covalent aggregates.

  • Turbidity Measurements: A simple way to detect the formation of insoluble aggregates is to measure the increase in turbidity of the solution using a spectrophotometer.

Troubleshooting Guides

Problem 1: Significant precipitation or visible aggregation occurs during the PEGylation reaction.

This is a common issue that can often be resolved by optimizing the reaction conditions and including stabilizing agents.

Troubleshooting Workflow: Immediate Aggregation

start Visible Aggregation During Reaction protein_conc Reduce Protein Concentration (e.g., to 0.5-2 mg/mL) start->protein_conc temp Lower Reaction Temperature (e.g., to 4°C) start->temp peg_add Stepwise Addition of this compound start->peg_add check_buffer Optimize Buffer Conditions (pH, Ionic Strength) protein_conc->check_buffer temp->check_buffer peg_add->check_buffer excipients Add Stabilizing Excipients (e.g., Arginine, Sugars) reassess Re-evaluate Aggregation excipients->reassess check_buffer->excipients success Aggregation Minimized reassess->success Yes fail Aggregation Persists reassess->fail No

Caption: Troubleshooting workflow for immediate aggregation during PEGylation.

Recommended Actions & Parameters
ParameterRecommended Range/ActionRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce intermolecular interactions that can lead to aggregation.[1]
Reaction Temperature 4°C to Room TemperatureLowering the temperature slows down both the PEGylation reaction and aggregation kinetics.[1]
This compound Addition Add in smaller aliquots over timePrevents localized high concentrations of the PEG reagent.
Buffer pH Screen a range around the protein's pI and optimal stability pH (e.g., 6.0-8.0)Protein stability is highly pH-dependent. Avoid the protein's isoelectric point (pI) where solubility is minimal.
Stabilizing Excipients Arginine (50-100 mM), Sucrose (5-10% w/v), Trehalose, Sorbitol, GlycineThese additives can enhance protein solubility and stability. Arginine is particularly effective at suppressing non-specific protein-protein interactions.
Non-ionic Surfactants Polysorbate 20 or 80 (0.01-0.05% v/v)Can prevent surface-induced aggregation.

Problem 2: High levels of soluble aggregates are detected after the reaction and purification.

This indicates that while precipitation was avoided, the PEGylation process still induced the formation of smaller, soluble oligomers.

Troubleshooting Workflow: Soluble Aggregates

start High Soluble Aggregates Post-Purification molar_ratio Optimize Molar Ratio of PEG to Protein start->molar_ratio cu_params For CuAAC: - Lower Copper Concentration - Optimize Ligand:Copper Ratio - Add Aminoguanidine start->cu_params reassess Analyze Aggregate Levels (SEC-MALS) molar_ratio->reassess spaac Consider Switching to SPAAC (Copper-Free) cu_params->spaac spaac->reassess purification Refine Purification Strategy (e.g., IEX, HIC) purification->reassess success Acceptable Aggregate Levels reassess->success Yes fail High Aggregates Remain reassess->fail No fail->purification

References

impact of copper catalyst quality on m-PEG2-azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing copper-catalyzed m-PEG2-azide reactions, a cornerstone of "click chemistry" for PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the active copper catalyst in this compound "click chemistry" reactions?

A1: The active catalyst is Copper(I) (Cu(I)). However, Cu(I) salts are often unstable and susceptible to oxidation. Therefore, it is common practice to use a Copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. The reducing agent generates the active Cu(I) species in situ.[1]

Q2: Why is a ligand used in my this compound reaction?

A2: A chelating ligand is crucial for several reasons. It stabilizes the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation.[2] The ligand can also accelerate the reaction rate and, in biological applications, reduce the cytotoxicity of copper by sequestering the copper ion.[2] For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[2]

Q3: My reaction is not working or has a very low yield. What are the common causes?

A3: Low or no product yield can be attributed to several factors:

  • Inactive Catalyst: The Cu(I) catalyst may have been oxidized. This can be caused by dissolved oxygen in the reaction mixture.

  • Impure Reagents: The purity of your this compound, alkyne, and solvents can significantly impact the reaction outcome.

  • Inappropriate Ligand or Ligand-to-Copper Ratio: The choice of ligand and its concentration relative to the copper catalyst are critical for an efficient reaction.

  • Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is a key parameter to optimize.

Q4: What are the common side reactions in this compound conjugations?

A4: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diacetylene byproduct. This is more likely to occur in the presence of oxygen.[1] Another potential side reaction is the reduction of the azide group to an amine, especially if certain reducing agents are used.

Q5: How should I store my copper catalyst and other reagents?

A5: Copper(II) sulfate and sodium ascorbate solids can be stored at room temperature. However, it is recommended to prepare fresh stock solutions of sodium ascorbate before each use. Ligand solutions, such as THPTA, are generally stable for several weeks when stored frozen. Azide solutions are also best stored frozen. To prevent degradation from moisture, it is advisable to allow reagent vials to equilibrate to room temperature before opening.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Potential Cause Suggested Solution
No reaction or very slow reaction Inactive catalyst (Cu(II) form) Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[2] It is also beneficial to degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1]
Poor reagent quality Verify the purity and integrity of your this compound and alkyne starting materials using analytical methods like NMR or mass spectrometry.
Inhibitory functional groups Some functional groups on your substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[2] Increasing the concentration of the copper-ligand complex may help overcome this inhibition.
Reaction starts but does not go to completion Insufficient reducing agent The reducing agent may have been consumed over time. Add an additional aliquot of fresh sodium ascorbate solution.
Incorrect stoichiometry While a 1:1 ratio of azide to alkyne is often a starting point, using a slight excess (e.g., 1.1 to 1.5-fold) of one reagent (often the less precious one) can help drive the reaction to completion.[3]
Multiple spots on TLC/LC-MS, low yield of desired product Side reactions To minimize alkyne homocoupling, ensure thorough degassing of your reaction mixture. If you suspect azide reduction, re-evaluate your choice of reagents and purification methods.
Inappropriate ligand or ratio The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2]
Issue 2: Presence of Side Products and Impurities
Symptom Potential Cause Suggested Solution
Appearance of a byproduct with a mass corresponding to a dimer of the alkyne Alkyne homocoupling (Glaser coupling) Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[1]
Product is difficult to purify from residual copper Copper contamination The use of a chelating ligand can facilitate the removal of copper during workup.[2] Purification methods such as column chromatography or dialysis can also be effective.
Damage to sensitive biomolecules Oxidative damage The combination of copper and a reducing agent can generate reactive oxygen species. The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[2][4] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[2] The addition of a scavenger like aminoguanidine can also help.[5]

Quantitative Data Summary

Table 1: Impact of Catalyst to Alkyne Molar Ratio on Reaction Yield
Catalyst/Alkyne Molar RatioReaction Yield (%)Notes
00The reaction does not proceed without the copper catalyst.
0.1LowA significant decrease in yield is observed at very low catalyst loadings.
0.582.32Optimal conditions in a study using mPEG-azide and a coumarin-alkyne in scCO2.[6]

Note: The optimal catalyst loading can vary depending on the specific substrates, solvent, and ligand used. It is recommended to perform a screen to determine the optimal ratio for your system.

Table 2: Comparison of Different Copper Sources on Reaction Yield
Copper SourceTypical YieldNotes
CuSO₄ with Sodium Ascorbate High to ExcellentMost common and convenient method for generating the active Cu(I) catalyst in situ.[1]
CuI or CuBr High to ExcellentCan be used directly as a Cu(I) source, but are less stable and often require an inert atmosphere.[1]
Copper Nanoparticles Good to ExcellentCan serve as a heterogeneous catalyst, potentially simplifying catalyst removal.[7]
Cu/Fe Bimetallic System High (up to 98%)Acts as both a catalyst and a scavenger, reducing copper contamination in the final product.[7][8]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Alkyne-Containing Molecule

This protocol is a general starting point and may require optimization for your specific substrates.

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of the desired concentration in a suitable solvent (e.g., DMSO, water).

  • Alkyne-Containing Molecule Solution: Prepare a stock solution of your alkyne-functionalized molecule in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in deionized water.

  • Ligand (e.g., THPTA) Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Solution: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.

2. Reaction Setup:

  • In a reaction vessel, add the alkyne-containing molecule solution.

  • Add the this compound solution (typically a 1.1 to 1.5-fold molar excess over the alkyne).[3]

  • Add the reaction buffer or solvent to achieve the desired final concentration.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is a good starting point.[5]

  • Add the copper/ligand mixture to the reaction vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Reaction and Monitoring:

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or HPLC). Reaction times can range from 30 minutes to several hours.

4. Work-up and Purification:

  • Once the reaction is complete, the crude mixture can be purified. The purification method will depend on the properties of your product. Common methods include column chromatography, precipitation, or dialysis.

Protocol 2: Testing Copper Catalyst Activity Before Your Experiment

To ensure your copper catalyst is active, you can perform a small-scale test reaction using a model alkyne and a fluorogenic azide.[5]

1. Reagents:

  • Model Alkyne: Propargyl alcohol or phenylacetylene.

  • Fluorogenic Azide: e.g., 3-azido-7-hydroxycoumarin.

  • Your copper catalyst source, ligand, and reducing agent.

2. Procedure:

  • Perform the CuAAC reaction as described in Protocol 1, using the model alkyne and fluorogenic azide as substrates.

  • Monitor the reaction by measuring the increase in fluorescence, which indicates the formation of the triazole product.

  • A significant increase in fluorescence confirms that your catalytic system is active.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield InactiveCatalyst Is the Catalyst Active? Start->InactiveCatalyst CheckReagents Are Reagents Pure? InactiveCatalyst->CheckReagents No Degas Degas Solvents & Use Fresh Reducing Agent InactiveCatalyst->Degas Yes CheckStoichiometry Is Stoichiometry Correct? CheckReagents->CheckStoichiometry No PurifyReagents Verify Purity of Starting Materials CheckReagents->PurifyReagents Yes CheckLigand Is Ligand and Ratio Correct? CheckStoichiometry->CheckLigand No OptimizeRatio Optimize Azide:Alkyne Ratio CheckStoichiometry->OptimizeRatio Yes OptimizeLigand Optimize Ligand & Ligand:Cu Ratio CheckLigand->OptimizeLigand

Caption: Troubleshooting workflow for low or no product yield in this compound reactions.

CuAAC_Catalytic_Cycle cluster_0 CuAAC Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->CuII CopperAcetylide Copper(I) Acetylide CuI->CopperAcetylide Alkyne R1-Alkyne Alkyne->CopperAcetylide CopperTriazolide Copper Triazolide Intermediate CopperAcetylide->CopperTriazolide Azide This compound Azide->CopperTriazolide Product PEGylated Product (1,4-Triazole) CopperTriazolide->Product Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Purification of Reaction Mixtures Containing m-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of excess m-PEG2-azide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound from a reaction mixture?

A1: The primary methods for removing excess this compound leverage differences in physical and chemical properties between the desired product and the PEG linker. Common techniques include:

  • Flash Column Chromatography: Separates compounds based on their polarity. This method is highly effective if there is a significant polarity difference between your product and the polar this compound.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic volume). This is particularly useful when your product is significantly larger than the this compound.

  • Dialysis: A size-based separation method that uses a semi-permeable membrane to remove small molecules from a solution containing larger molecules.

  • Precipitation/Filtration: If your product is a solid and has low solubility in a solvent in which this compound is soluble, precipitation can be a simple and effective purification method.

Q2: I can't see the this compound spot on my TLC plate under UV light. How can I visualize it?

A2: this compound lacks a strong UV chromophore, making it difficult to visualize using UV light. To visualize it on a Thin Layer Chromatography (TLC) plate, you can use a chemical stain such as potassium permanganate or iodine.

Q3: What is the best purification method for my specific product?

A3: The optimal purification method depends on the properties of your product. Consider the following:

  • If your product is a small molecule with a different polarity than this compound, flash column chromatography is often the best choice.

  • If your product is a large molecule like a protein or a peptide, size exclusion chromatography or dialysis are generally the most effective methods.

  • If your product is a solid that can be selectively precipitated, precipitation/filtration can be a straightforward approach.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key quantitative aspects of the most common purification methods. Please note that the exact values for recovery, purity, and time can vary significantly based on the specific reaction conditions, the nature of the product, and the scale of the experiment.

Purification MethodPrinciple of SeparationTypical Recovery RateTypical PurityTime RequirementKey AdvantagesKey Disadvantages
Flash Column Chromatography Polarity70-95%>95%1-4 hoursHigh resolution, scalableCan be time-consuming, requires solvent optimization
Size Exclusion Chromatography (SEC) Size (Hydrodynamic Volume)>95%[1]High30-90 minutesMild conditions, high recoveryLimited by column capacity, potential for sample dilution
Dialysis Size (Molecular Weight Cut-off)80-95%Moderate to High12-48 hoursGentle, simple setupTime-consuming, potential for sample dilution
Precipitation/Filtration Differential SolubilityVariableVariable< 1 hourFast, simpleOnly applicable if product is a solid and has suitable solubility properties

Troubleshooting Guides

Flash Column Chromatography

Problem: The this compound co-elutes with my product.

  • Cause: The solvent system does not provide adequate separation.

  • Solution:

    • Re-optimize the solvent system using TLC. Try different solvent combinations, for example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system.[2]

    • Consider using a different stationary phase, such as reverse-phase C18 silica.

    • If your compound is polar, you might need to use a more aggressive solvent system. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane.[2]

Problem: Low recovery of my product after the column.

  • Cause: The product may be irreversibly adsorbed onto the silica gel, or it may be unstable on silica.

  • Solution:

    • Test the stability of your compound on a small amount of silica gel before running the column.

    • If the compound is acid-sensitive, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading your sample.[3]

    • Ensure the chosen solvent system is strong enough to elute your compound effectively. A trailing peak that takes a long time to elute can be pushed off the column faster by gradually increasing the solvent polarity once the main peak starts to appear.[2]

Size Exclusion Chromatography (SEC)

Problem: Poor separation between my product and this compound.

  • Cause: The column's fractionation range is not appropriate for the size of your molecules.

  • Solution:

    • Select a column with a fractionation range that is suitable for separating your product from the small this compound (MW ~145 g/mol ).

    • Ensure the sample volume is not too large; for high-resolution separation, the sample volume should be between 0.5% and 4% of the total column volume.[1]

    • Operate the column at a lower flow rate to improve resolution.[4]

Problem: My product appears aggregated after purification.

  • Cause: Harsh purification conditions or inherent instability of the PEGylated molecule.

  • Solution:

    • Reduce the flow rate to lower the pressure on the column.

    • Ensure the mobile phase is optimized for the stability of your product (pH, ionic strength).

    • Perform all purification steps at a lower temperature (e.g., 4°C).[5]

Dialysis

Problem: Residual this compound is still present after dialysis.

  • Cause: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too high, or there were insufficient buffer changes.

  • Solution:

    • Choose a dialysis membrane with an MWCO that is at least 5-10 times smaller than the molecular weight of your product.

    • Increase the number and volume of buffer changes. A common protocol involves dialyzing for 2-4 hours, changing the buffer, and then dialyzing overnight.

    • Ensure a large volume of dialysis buffer is used (at least 100 times the sample volume) and that it is stirred to maintain the concentration gradient.

Problem: The sample volume increased significantly after dialysis.

  • Cause: Osmotic pressure differences between the sample and the dialysis buffer.

  • Solution:

    • Ensure the dialysis buffer has a similar osmolarity to the sample. Avoid dialyzing against pure deionized water if your sample contains high concentrations of solutes.

    • If a significant volume increase is unavoidable, the sample can be concentrated after dialysis using techniques like ultrafiltration.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is suitable for the purification of a small molecule product that has a different polarity from this compound.

  • Slurry Preparation:

    • Weigh out the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).

    • Create a slurry by mixing the silica gel with the initial, low-polarity eluent in a beaker.

  • Column Packing:

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness.

    • Carefully add the dry sample-silica mixture to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent to elute your product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC (using a stain like potassium permanganate to visualize the this compound).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Flash_Chromatography_Workflow A Prepare Silica Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Flash Chromatography Workflow
Protocol 2: Size Exclusion Chromatography (SEC)

This protocol is ideal for purifying a larger biomolecule (e.g., protein, antibody) from the smaller this compound.

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the chosen mobile phase (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column. The injection volume should be small (typically 1-2% of the column volume) for optimal resolution.

  • Elution:

    • Elute the sample with the mobile phase at a constant flow rate. The larger product will elute first, followed by the smaller this compound.

  • Fraction Collection:

    • Collect fractions based on the chromatogram (monitoring UV absorbance at 280 nm for proteins).

  • Analysis and Pooling:

    • Analyze the collected fractions (e.g., by SDS-PAGE or mass spectrometry) to identify those containing the pure product.

    • Pool the pure fractions.

  • Concentration (if necessary):

    • If the pooled sample is too dilute, concentrate it using an appropriate method like ultrafiltration.

SEC_Workflow A Equilibrate SEC Column B Prepare & Filter Sample A->B C Inject Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions E->F G Pool Pure Fractions F->G Identify Pure Fractions H Concentrate Sample G->H If needed I Purified Product G->I If concentration not needed H->I

Size Exclusion Chromatography Workflow
Protocol 3: Dialysis

This protocol is suitable for removing this compound from a solution containing a much larger product.

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer for at least 30 minutes.

  • Sample Loading:

    • Secure one end of the tubing with a clip.

    • Pipette the sample into the open end of the tubing, leaving some space at the top.

    • Remove excess air and seal the second end with another clip.

  • Dialysis:

    • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 100x the sample volume).

    • Stir the buffer gently on a stir plate.

    • Dialyze for 2-4 hours at the desired temperature (e.g., 4°C or room temperature).

  • Buffer Change:

    • Change the dialysis buffer.

    • Continue to dialyze for another 2-4 hours or overnight.

  • Sample Recovery:

    • Remove the dialysis bag from the buffer.

    • Carefully open one end and pipette the purified sample into a clean tube.

Dialysis_Workflow A Prepare Dialysis Membrane B Load Sample into Tubing A->B C Place in Dialysis Buffer B->C D Stir and Dialyze C->D E Change Buffer D->E After 2-4 hours F Continue Dialysis E->F G Recover Sample F->G After 2-4 hours or overnight H Purified Product G->H

Dialysis Workflow

References

Technical Support Center: Troubleshooting m-PEG2-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during m-PEG2-azide reactions, particularly in the context of bioconjugation and click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic linker molecule containing a methoxy-terminated diethylene glycol (PEG2) spacer and a terminal azide (-N₃) group. The azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.[1][2][3] It is also used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry variant.[4][5]

Q2: My CuAAC (click) reaction with this compound is showing low or no yield. What are the most common causes?

Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state, often caused by oxygen in the reaction mixture.[6][7] Another common issue is the poor quality or degradation of reagents, including the this compound itself, the alkyne substrate, or the reducing agent (e.g., sodium ascorbate).[6]

Q3: How should I store my this compound to ensure its stability?

To maintain its stability and reactivity, this compound should be stored at -20°C in a dry environment.[5] It's also advisable to protect it from repeated freeze-thaw cycles and prolonged exposure to light and heat, which could lead to degradation.[4][5]

Q4: Can the azide group on my this compound degrade or have side reactions?

While the azide group is generally stable and bioorthogonal, it can undergo side reactions. A common issue is the reduction of the azide to a primary amine.[1] This can be caused by certain reducing agents like phosphines (e.g., triphenylphosphine) via the Staudinger reaction, strong reducing agents like lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂, Pd/C).[1] Some thiols can also slowly reduce azides, particularly at elevated temperatures.[1]

Q5: I'm observing unexpected byproducts in my reaction. What could they be?

Besides the reduction of the azide group, other side reactions can occur. If your alkyne is a terminal alkyne, you might observe alkyne homodimerization (Glaser coupling), especially if there is insufficient reducing agent and exposure to oxygen.[6] If you are using a bifunctional PEG-azide linker with another reactive group, that group could be undergoing its own side reactions. For instance, a chloroalkane group on the linker can react with nucleophiles.[6]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues with your this compound reactions.

Diagram: Troubleshooting Workflow for Low-Yield this compound Reactions

TroubleshootingWorkflow cluster_start Problem cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_end Outcome Start Low or No Product Formation Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Is reagent integrity confirmed? Catalyst_Check Assess Catalyst System (CuAAC) Start->Catalyst_Check Is the catalyst active? Condition_Check Review Reaction Conditions Start->Condition_Check Are conditions optimal? New_Reagents Use Fresh Reagents (Azide, Alkyne, Ascorbate) Reagent_Check->New_Reagents Degas_Solvents Degas Solvents & Use Inert Atmosphere Catalyst_Check->Degas_Solvents Optimize_Catalyst Optimize Cu(I) Source, Ligand & Ascorbate Concentration Catalyst_Check->Optimize_Catalyst Adjust_Conditions Adjust Solvent, pH, Temperature & Reaction Time Condition_Check->Adjust_Conditions Consider_SPAAC Consider Copper-Free SPAAC Condition_Check->Consider_SPAAC If biomolecule is sensitive to copper Final_Check Analyze Reaction Outcome New_Reagents->Final_Check Re-run reaction Degas_Solvents->Final_Check Optimize_Catalyst->Final_Check Adjust_Conditions->Final_Check

Caption: A logical workflow for troubleshooting low-yield this compound reactions.

Table 1: Troubleshooting Common Issues in this compound Reactions
Symptom Potential Cause Suggested Solution
No reaction or very slow reaction Inactive catalyst (Cu(II) form) due to oxygen exposure.Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere (e.g., nitrogen or argon).[6]
Poor reagent quality (degraded azide, alkyne, or ascorbate).Verify the purity and integrity of all reagents. Use fresh, high-purity this compound and alkyne. Prepare sodium ascorbate solution fresh for each reaction.[6]
Steric hindrance around the azide or alkyne.Increase the reaction temperature (e.g., to 37°C or 50°C); prolong the reaction time. If possible, consider a linker with a longer PEG chain to reduce steric hindrance.[6]
Multiple spots on TLC/LC-MS (side products) Reduction of the azide group to an amine.Avoid phosphines, strong reducing agents, and prolonged exposure to high concentrations of thiols in your synthetic route.[1]
Alkyne homocoupling (Glaser coupling).Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present and minimize oxygen exposure by degassing solvents.[6]
Reaction with other functional groups on a bifunctional linker.If your linker has other reactive groups (e.g., a chloroalkane), ensure your reaction conditions are compatible and do not favor side reactions with those groups.[6]
Product is formed but difficult to isolate PEG-related purification issues (e.g., streaking on silica gel).Use alternative purification methods such as reverse-phase HPLC, precipitation by adding a non-solvent, or dialysis/ultrafiltration for larger biomolecules.[6][8]
Difficulty in monitoring the reaction on TLC This compound lacks a UV chromophore.Use a chemical stain for visualization on TLC plates. A potassium permanganate (KMnO₄) dip or an iodine chamber will stain the PEG linker, making the spot visible.[8]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required based on the specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Degassed solvent (e.g., a mixture of DMSO and water, or PBS buffer)

Procedure:

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 200 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.

    • Reactants: Dissolve this compound and the alkyne-containing molecule in the chosen degassed solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-containing molecule. A slight excess (1.1 to 1.5 equivalents) of the less critical reactant is often used to drive the reaction to completion.[6]

    • Add the ligand solution to the reaction mixture.

    • Add the CuSO₄ solution. The pre-mixing of the ligand and copper source is important to form the copper-ligand complex.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Monitor the reaction progress using an appropriate method (e.g., LC-MS or TLC with staining). Reactions are typically complete within 1-24 hours.[6]

  • Work-up and Purification:

    • Once the reaction is complete, the purification method will depend on the nature of the product. For small molecules, quenching with water followed by extraction with an organic solvent and purification by flash column chromatography may be suitable.[1] For larger biomolecules, dialysis or size-exclusion chromatography is often necessary to remove excess reagents and catalyst.[8]

Table 2: Typical Reaction Conditions for CuAAC
Parameter Typical Range/Value Notes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the less valuable reactant can improve yield.[6]
Copper(II) Source (e.g., CuSO₄) 1-10 mol%Higher concentrations may be needed for challenging reactions.
Reducing Agent (Sodium Ascorbate) 1-5 mM (final concentration)Should be in excess relative to the copper catalyst. Must be fresh.[1]
Ligand (e.g., THPTA) 1-5 equivalents to Copper(II)Ligands accelerate the reaction and protect biomolecules from oxidative damage.[6][7]
Solvent DMSO/H₂O, PBS, DMFThe solvent system must fully dissolve all reactants.[6]
Temperature Room TemperatureCan be increased to 37-50°C for sterically hindered substrates.
pH ~7.4Most click chemistry reactions are performed at or near neutral pH.[4]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.[6]

Disclaimer: The information provided is for guidance purposes only. Researchers should always adhere to laboratory safety protocols and optimize reaction conditions for their specific substrates and applications.

References

Validation & Comparative

The PROTAC Linker Landscape: A Comparative Guide to m-PEG2-azide and Other PEG Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides an objective comparison of m-PEG2-azide with other PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. It connects the ligand that binds the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase, thereby orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length, flexibility, and chemical composition of the linker directly influence the stability of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

PEG linkers, with their repeating ethylene glycol units, offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1]

  • Favorable Physicochemical Properties: PEGylation can modulate properties like the topological polar surface area (TPSA) and lipophilicity, which are critical for cell permeability and oral absorption.[2]

  • Tunable Length: The length of the PEG linker can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase for optimal ternary complex formation.[1]

  • Synthetic Tractability: Azide-functionalized PEG linkers, such as this compound, are readily available and can be efficiently incorporated into PROTACs using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]

Comparing this compound with Other PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must often be determined empirically. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in a decrease in potency due to a higher entropic penalty upon binding.

A key study by Wurz et al. on BRD4-targeting PROTACs provides valuable insights into the impact of PEG linker length.[2] They synthesized a series of PROTACs with varying numbers of PEG units (0 to 4) connecting a JQ1 derivative to a CRBN ligand via a triazole linkage formed by click chemistry. Their findings revealed a non-linear relationship between linker length and degradation potency.

Data Presentation: Impact of PEG Linker Length on BRD4 Degradation

PROTAC Linker CompositionNumber of PEG UnitsDC50 (µM) in H661 cells
Alkyl chain (no PEG)0< 0.5
PEG1 1> 5
PEG2 2> 5
PEG44< 0.5
PEG55< 0.5

This table summarizes data from a study on BRD4-targeting PROTACs, highlighting the reduced potency of PROTACs with intermediate-length PEG linkers (1-2 units) in H661 cancer cells.[2]

Intriguingly, the PROTACs with intermediate-length linkers containing one or two PEG units exhibited significantly reduced degradation of BRD4 (DC50 > 5 µM) compared to the PROTAC with no PEG units or those with longer PEG chains (four or five units), which had DC50 values below 0.5 µM.[2] This suggests that for this particular BRD4-CRBN system, a very short or a longer linker is preferred to achieve an optimal geometry for the ternary complex, while a PEG2 linker leads to a less productive orientation.

It is crucial to note that this trend is not universal. For other target proteins, a PEG2 linker might be optimal. The key takeaway is the necessity of systematically screening linker lengths for each new PROTAC system.

Physicochemical and Pharmacokinetic Considerations

The length of the PEG linker also influences the physicochemical properties of the PROTAC, which in turn affect its pharmacokinetic (PK) profile.

Data Presentation: Physicochemical Properties of PROTACs with Varying Linker Types

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Illustrative data compiled from publicly available research, demonstrating the impact of PEG linker length on key physicochemical parameters.

As the number of PEG units increases, the molecular weight and TPSA generally increase, while the calculated logP (cLogP) tends to decrease, indicating increased hydrophilicity. While increased hydrophilicity can improve solubility, it may negatively impact passive cell permeability. However, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, which can shield polar surface area and facilitate membrane traversal.

Short PEG linkers, like in this compound, are often favored in early PROTAC discovery as they provide a balance between improved solubility and maintaining favorable permeability characteristics.[] However, PROTACs with short linkers may sometimes exhibit higher metabolic instability.[5] The specific PK profile of a PROTAC is a complex interplay of its structure, including the linker, and must be evaluated on a case-by-case basis.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of PEG linkers.

Experimental Protocol: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Mandatory Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (e.g., Click Chemistry) Degradation_Assay Degradation Assay (Western Blot) Synthesis->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Synthesis->Permeability_Assay Ternary_Complex_Assay Ternary Complex Assay (SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Assay PK_Study Pharmacokinetic Study Degradation_Assay->PK_Study Permeability_Assay->PK_Study Ternary_Complex_Assay->PK_Study Efficacy_Study In Vivo Efficacy PK_Study->Efficacy_Study

Caption: General experimental workflow for PROTAC development and evaluation.

Conclusion

The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While this compound offers a synthetically accessible and versatile building block, its performance relative to other PEG linker lengths is highly context-dependent. The available data suggests that for certain targets, a PEG2 linker may be suboptimal compared to shorter or longer alternatives. Therefore, a systematic evaluation of a series of PEG linkers with varying lengths is essential to identify the optimal construct for a given protein of interest and E3 ligase pair. By combining rational design with rigorous experimental validation, researchers can harness the full potential of PROTACs as a transformative therapeutic modality.

References

A Head-to-Head Comparison: m-PEG2-azide vs. NHS Ester for Optimal Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is critical, directly impacting the efficiency, stability, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two prevalent bioconjugation strategies: the modern, two-step "click chemistry" approach utilizing reagents like m-PEG2-azide, and the traditional, one-step amine-reactive method using N-hydroxysuccinimide (NHS) esters.

This comparison delves into the fundamental mechanisms, quantitative performance metrics, and detailed experimental protocols for both methodologies, empowering you to make an informed decision for your specific application, from basic research to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

At a Glance: Key Differences

FeatureThis compound (Click Chemistry)NHS Ester Chemistry
Reaction Principle Two-step: 1. Azide functionalization. 2. Bioorthogonal azide-alkyne cycloaddition.One-step: Nucleophilic acyl substitution.
Target Functional Group Bioorthogonal (azide and alkyne)Primary amines (e.g., lysine residues)
Specificity High, due to the bioorthogonal nature of the reaction.Lower, as it targets all accessible primary amines.
Control over Degree of Labeling (DOL) High, as the two-step process allows for precise control.[1]Lower, often resulting in a heterogeneous mixture of conjugates.[1]
Reaction Efficiency Generally high yields.Can be variable and is sensitive to hydrolysis.[1]
Stability of Linkage Highly stable triazole linkage, resistant to hydrolysis and enzymatic cleavage.[2][3][4][5]Stable amide bond, but potentially susceptible to enzymatic cleavage.

Reaction Mechanisms: A Visual Breakdown

The choice between this compound and NHS ester chemistries fundamentally comes down to their distinct reaction pathways.

This compound via Click Chemistry

Click chemistry, a class of bioorthogonal reactions, offers high specificity and efficiency. The most common form used in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a two-step process. First, the biomolecule is functionalized with an azide group. In the context of this comparison, a linker like Azido-PEG2-NHS ester can be used to attach the azide to primary amines on a protein.[6] The second step is the "click" reaction itself, where the azide-functionalized biomolecule reacts with an alkyne-containing molecule to form a stable triazole linkage.

G cluster_step1 Step 1: Azide Functionalization cluster_step2 Step 2: Click Chemistry (SPAAC) Protein_NH2 Protein-NH2 Protein_Azide Protein-N3 Protein_NH2->Protein_Azide Reacts with Azido_PEG2_NHS Azido-PEG2-NHS Ester Azido_PEG2_NHS->Protein_Azide NHS NHS (leaving group) Protein_Azide2 Protein-N3 Conjugate Protein-Triazole-Molecule Protein_Azide2->Conjugate Reacts with Alkyne_Molecule Alkyne-Molecule (e.g., DBCO-Drug) Alkyne_Molecule->Conjugate G Protein_NH2 Protein-NH2 Conjugate Protein-Amide-Molecule Protein_NH2->Conjugate Reacts with NHS_Ester_Molecule NHS Ester-Molecule NHS_Ester_Molecule->Conjugate NHS NHS (leaving group)

References

The Strategic Advantage of m-PEG2-azide in Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the arsenal of tools available for covalently linking biomolecules, "click chemistry" has emerged as a robust and versatile strategy. Within this realm, m-PEG2-azide has garnered significant attention as a short, discrete polyethylene glycol (PEG) linker equipped with a bioorthogonal azide handle. This guide provides an objective comparison of this compound's performance against other PEGylated and non-PEGylated alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the optimal linker for their applications.

Unveiling the Advantages of this compound

The utility of this compound stems from the synergistic combination of a short PEG spacer and a highly selective azide functional group. This unique structure imparts several key advantages in the context of click chemistry.

Enhanced Hydrophilicity and Biocompatibility: The incorporation of even a short di-ethylene glycol unit significantly enhances the aqueous solubility of the linker and its subsequent conjugates.[1][2] This is particularly advantageous when working with hydrophobic drugs or peptides, preventing aggregation and improving handling in physiological buffers. PEG itself is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.[1][2]

Precise Spacer Control and Minimal Steric Hindrance: As a discrete PEG linker, this compound offers precise control over the spacing between conjugated molecules. Its short length is ideal for applications where a compact and well-defined linkage is required, minimizing the potential for the linker to interfere with the biological activity of the conjugated molecules.[1]

Bioorthogonal Reactivity: The azide group is exceptionally stable under a wide range of reaction conditions and does not react with naturally occurring functional groups found in biological systems.[3][4] This bioorthogonality ensures that the click reaction is highly specific, leading to cleaner reactions and higher yields of the desired conjugate.[4][5]

Versatility in Click Chemistry: this compound is a versatile reagent compatible with both major classes of azide-alkyne click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] This allows researchers to choose the reaction that best suits their experimental needs, whether it be the rapid kinetics of CuAAC for in vitro applications or the copper-free nature of SPAAC for live-cell imaging and in vivo studies.[7]

Quantitative Performance Comparison

The selection of a linker in click chemistry often involves a trade-off between reaction kinetics, stability, and the physicochemical properties of the final conjugate. The following tables provide a summary of available quantitative data to facilitate a comparison between this compound and other common linkers.

Table 1: Comparison of Physicochemical Properties

FeatureThis compoundm-PEG4-azideLong-Chain PEG-azide (e.g., PEG12)Non-PEG Azide Linker (e.g., Azido-C3-Amine)
Molecular Weight 145.16 g/mol 233.26 g/mol Variable (e.g., ~600 g/mol )Variable (e.g., 114.15 g/mol )
Solubility High in aqueous and organic solvents[8]Very high in aqueous and organic solventsExcellent in aqueous and organic solvents[2]Variable, often lower in aqueous solutions
Hydrophilicity ModerateHighVery HighLow to Moderate

Table 2: Comparative Reaction Kinetics in Click Chemistry

ParameterThis compound with Alkyne (CuAAC)This compound with DBCO (SPAAC)Alternative PEG-azide (e.g., PEG5) with DBCO (SPAAC)Non-PEG Azide with DBCO (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹ (Typical for CuAAC)[9]~0.6 - 1.0 M⁻¹s⁻¹ (Estimated based on DBCO with benzyl azide)[7][10]Rate enhanced by ~31% compared to non-PEGylated antibody-DBCO conjugate[11]~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl azide)[10]
Typical Reaction Time 1 - 4 hours0.5 - 2 hoursPotentially faster than non-PEGylated counterparts0.5 - 2 hours
Biocompatibility Limited in vivo due to copper cytotoxicity[7]Excellent, copper-free[7]Excellent, copper-freeExcellent, copper-free

Note: Specific kinetic data for this compound is limited in publicly available literature. The provided values for SPAAC are based on reactions with benzyl azide as a model compound. One study has shown that the presence of a PEG linker can increase the rate of SPAAC by approximately 31%, suggesting that PEGylated azides may offer a kinetic advantage.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing biomolecule to this compound using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized biomolecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF), if needed for solubility

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 1-10 mg/mL solution of the alkyne-functionalized biomolecule in degassed PBS.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound (typically at a 1:5 to 1:20 molar ratio of biomolecule to azide).

    • Add the TBTA ligand to the reaction mixture (final concentration ~1 mM).

    • Add CuSO₄ to the reaction mixture (final concentration ~0.5 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography, dialysis, or another suitable method.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-functionalized biomolecule to this compound.

Materials:

  • This compound

  • DBCO-functionalized biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF), if needed for solubility

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 1-10 mg/mL solution of the DBCO-functionalized biomolecule in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized biomolecule and this compound (typically at a 1:3 to 1:10 molar ratio of biomolecule to azide).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted this compound.

Visualizing the Workflow and Logic

To better illustrate the processes and concepts described, the following diagrams are provided in DOT language for Graphviz.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification mPEG2_azide This compound mixing Mixing in Buffer mPEG2_azide->mixing alkyne_biomolecule Alkyne-Biomolecule alkyne_biomolecule->mixing CuSO4 CuSO4 CuSO4->mixing NaAscorbate Sodium Ascorbate NaAscorbate->mixing TBTA TBTA Ligand TBTA->mixing incubation Incubation (1-4h, RT) mixing->incubation purify Purification (e.g., SEC) incubation->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification mPEG2_azide This compound mixing Mixing in Buffer mPEG2_azide->mixing DBCO_biomolecule DBCO-Biomolecule DBCO_biomolecule->mixing incubation Incubation (1-12h, RT or 37°C) mixing->incubation purify Purification (e.g., SEC) incubation->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Linker_Selection_Logic start Application Requirement in_vivo In Vivo / Live Cell? start->in_vivo kinetics Fast Kinetics Needed? in_vivo->kinetics No spaac SPAAC in_vivo->spaac Yes solubility Hydrophobic Cargo? kinetics->solubility No cuaac CuAAC kinetics->cuaac Yes spacer Precise, Short Spacer? solubility->spacer No long_peg Longer PEG Linker solubility->long_peg Yes spacer->long_peg No mPEG2 This compound spacer->mPEG2 Yes

Caption: Decision logic for selecting a click chemistry approach and linker.

Conclusion

This compound stands out as a highly valuable tool in the click chemistry toolbox, offering a unique combination of hydrophilicity, precise spacer control, and bioorthogonal reactivity. Its main advantages lie in its ability to improve the solubility and handling of bioconjugates without introducing a long, flexible linker that might negatively impact the activity of the conjugated molecules. The choice between this compound and other linkers will ultimately depend on the specific requirements of the application. For in vitro conjugations where rapid kinetics are paramount, CuAAC with this compound is an excellent choice. For applications in living systems, the copper-free SPAAC reaction with this compound provides a biocompatible and efficient method for bioconjugation. While direct comparative kinetic data for this compound is still emerging, the general principles of PEGylation and click chemistry, supported by the available experimental evidence, strongly suggest that it is a superior choice for applications requiring a short, hydrophilic, and bioorthogonal linker.

References

Characterizing m-PEG2-Azide Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a detailed comparison of mass spectrometry techniques for the characterization of molecules conjugated with m-PEG2-azide, a discrete polyethylene glycol (PEG) linker. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative techniques to aid in selecting the most appropriate analytical strategy.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The use of discrete PEG (dPEG®) linkers, such as this compound, offers the advantage of a defined molecular weight, leading to more homogeneous conjugates compared to traditional, polydisperse PEG reagents. Accurate characterization of these conjugates is crucial for ensuring product quality, consistency, and efficacy. Mass spectrometry (MS) has become a cornerstone for the detailed structural elucidation of these modified biomolecules.

Mass Spectrometry: A Powerful Tool for Conjugate Analysis

Mass spectrometry provides highly accurate mass measurements, enabling the confirmation of successful conjugation, determination of the degree of PEGylation, and identification of conjugation sites. The two most common MS techniques for analyzing PEGylated molecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

MALDI-TOF MS is a robust technique that provides accurate average molecular weight and the degree of PEGylation. It is particularly well-suited for analyzing heterogeneous samples and can provide high-resolution data, allowing for the observation of individual oligomers in a PEGylated peptide.

ESI-MS , often coupled with liquid chromatography (LC-MS), offers the advantage of an automated workflow and reduced sample preparation time. ESI-MS is ideal for analyzing complex mixtures and can be used for both qualitative and quantitative analysis of PEGylated compounds. High-resolution mass spectrometry (HRMS) can provide elemental composition, while tandem MS (MS/MS) can be used for structural characterization and identification of conjugation sites.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can also provide valuable information about this compound conjugates. The following table summarizes the key performance characteristics of mass spectrometry compared to alternative methods.

FeatureMALDI-TOF MSESI-MSHigh-Performance Liquid Chromatography (HPLC)Dynamic Light Scattering (DLS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Molecular MassMass-to-Charge RatioRetention TimeHydrodynamic RadiusChemical Structure & Quantification
Information Provided Average molecular weight, degree of PEGylation, heterogeneity.Accurate mass, charge state distribution, structural information (with MS/MS).Separation and quantification of conjugate from free components.Molecular size, aggregation state.Detailed structural information, quantification.
Mass Accuracy HighVery HighN/AN/AN/A
Resolution HighHighModerateLowHigh
Sensitivity HighVery HighModerateLowLow
Sample Complexity Tolerant to some impuritiesRequires cleaner samples; often coupled with LC for separation.Well-suited for complex mixtures.Sensitive to dust and aggregates.Requires relatively pure samples.
Key Advantage Rapid analysis of average molecular weight and distribution.High accuracy, automation, and ability to couple with chromatography for complex mixtures.Robust for quantification and separation of reaction components.Provides information on size and aggregation.Provides detailed structural information.
Limitations Can be less accurate for complex mixtures without prior separation.Complex spectra for polydisperse samples (less of an issue for discrete PEGs).Indirectly measures molecular properties.Does not provide mass or structural information.Lower sensitivity compared to MS.

Experimental Workflow & Protocols

The successful characterization of this compound conjugates by mass spectrometry relies on a well-defined experimental workflow, from sample preparation to data analysis.

Workflow for Characterization of this compound Conjugates Experimental Workflow for this compound Conjugate Characterization cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Conjugation Conjugation Reaction (e.g., Click Chemistry) Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Buffer_Exchange Buffer Exchange (to MS-compatible buffer) Purification->Buffer_Exchange MALDI_TOF MALDI-TOF MS Buffer_Exchange->MALDI_TOF Spotting on target with matrix ESI_MS LC-ESI-MS Buffer_Exchange->ESI_MS Injection into LC system MALDI_Data Spectrum Interpretation (Mw, Distribution) MALDI_TOF->MALDI_Data ESI_Data Deconvolution & Database Search ESI_MS->ESI_Data

Workflow for this compound Conjugate Characterization
Detailed Experimental Protocols

1. Sample Preparation for Mass Spectrometry

  • Purification: Following the conjugation reaction, it is crucial to purify the this compound conjugate from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC), is commonly used for this purpose.

  • Buffer Exchange: The purified conjugate should be buffer-exchanged into a volatile buffer system compatible with mass spectrometry, such as 10mM ammonium acetate. This can be achieved using centrifuge filters with an appropriate molecular weight cutoff (MWCO).

2. MALDI-TOF Mass Spectrometry Protocol (for a Peptide Conjugate)

  • Matrix Selection: Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for peptides and PEGylated molecules.

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of CHCA in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

    • Dissolve the purified and buffer-exchanged this compound peptide conjugate in a similar solvent to a final concentration of approximately 1 mg/mL.

  • Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in either linear or reflector mode. Reflector mode provides higher resolution for smaller molecules.

    • Acquire spectra in the positive ion mode.

  • Data Analysis:

    • Determine the average molecular weight of the conjugate and assess the degree of PEGylation by observing the mass shift from the unconjugated molecule.

    • The distribution of peaks can indicate the heterogeneity of the sample.

3. ESI-MS Protocol (for a Small Molecule or Protein Conjugate)

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (e.g., UPLC or HPLC).

  • Chromatographic Separation:

    • Use a reversed-phase column (e.g., C4 or C18) suitable for the analyte.

    • Employ a gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Parameters:

    • Acquire data in positive ion mode.

    • Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and analyte.

  • Data Acquisition and Analysis:

    • For intact protein conjugates, the resulting multiply charged spectrum can be deconvoluted to obtain the zero-charge mass.

    • For small molecule conjugates, high-resolution MS can confirm the elemental composition.

    • Tandem MS (MS/MS) can be performed to obtain structural information and confirm the site of conjugation. This is achieved by selecting the precursor ion of the conjugate and subjecting it to collision-induced dissociation (CID).

Conclusion

Mass spectrometry, particularly MALDI-TOF and ESI-MS, offers unparalleled capabilities for the in-depth characterization of this compound conjugates. The choice between these techniques will depend on the specific analytical needs, sample complexity, and desired level of detail. While MALDI-TOF provides rapid determination of average molecular weight and heterogeneity, ESI-MS, especially when coupled with LC, excels in providing high-accuracy mass measurements and detailed structural information for complex mixtures. For a comprehensive understanding of the conjugate, a multi-faceted approach combining mass spectrometry with orthogonal techniques like HPLC and DLS is often the most effective strategy. This integrated analytical workflow ensures the quality, consistency, and efficacy of novel PEGylated therapeutics and research tools.

A Comparative Guide to Assessing the Purity of Synthesized m-PEG2-azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The m-PEG2-azide linker, a common building block, facilitates the conjugation of molecules through click chemistry.[1][2] Its purity directly impacts reaction efficiency, final product homogeneity, and overall therapeutic efficacy. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols.

Purity Assessment: A Multi-Technique Approach

A comprehensive purity assessment of this compound and other PEG derivatives typically involves a combination of chromatographic and spectroscopic techniques.[3] No single method can provide a complete purity profile. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, from structural confirmation to quantitative purity and identification of impurities.

Technique Information Provided Strengths Limitations Typical Reported Purity
¹H NMR Structural confirmation, quantitative determination of chain-end functionalization, and absolute number average molecular weight.[4][5]Provides detailed structural information and can quantify the degree of azide incorporation.[6]May not separate or quantify non-PEG impurities or PEGs of different chain lengths effectively. Can be complex to interpret.>95% (end-group conversion)[6]
RP-HPLC Quantitative purity assessment, separation of impurities and by-products.Highly sensitive and provides accurate quantification of purity.[7] Can separate closely related species.Requires a chromophore for UV detection; PEG itself lacks a strong chromophore, which can be a challenge.[8][9]>96-98%[10][11]
Mass Spec (MS) Molecular weight confirmation of the main product and identification of impurities based on mass.Confirms the identity of the synthesized product by providing its molecular weight.[3]Can overestimate the purity of the analyte and is less suitable for precise dispersity analysis on its own.[7]Confirms MW (e.g., 145.2 for this compound)[2][12]
Size-Exclusion (SEC) Analysis of molecular weight distribution and detection of high molecular weight impurities or aggregates.Effective for identifying polymeric impurities or by-products from coupling reactions.[4]Low resolution for small molecules like this compound; better suited for larger PEGylated molecules.N/A for quantitative purity of the small molecule linker itself.

Experimental Workflow and Protocols

A typical workflow for the synthesis and purity assessment of this compound involves synthesis, purification, and subsequent analysis by multiple techniques to confirm structure and quantify purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Final Product s1 Synthesis of m-PEG2-mesylate from m-PEG2-OH s2 Azidation Reaction (NaN₃ displacement) s1->s2 s3 Work-up & Crude Purification (e.g., Extraction, Precipitation) s2->s3 a1 Structural Confirmation (¹H NMR) s3->a1 Purified this compound a2 Molecular Weight Verification (Mass Spectrometry) s3->a2 Purified this compound a3 Quantitative Purity Analysis (RP-HPLC) s3->a3 Purified this compound d1 Product Meets Purity Specs (e.g., >95%) a1->d1 a2->d1 a3->d1

Caption: Workflow for Synthesis and Purity Assessment of this compound.

Detailed Experimental Protocols

Below are representative protocols for the key analytical techniques used to assess the purity of this compound.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure and determine the extent of conversion from the hydroxyl or mesylate precursor to the azide.

  • Protocol:

    • Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 or 500 MHz).

    • Analysis:

      • Confirm the disappearance of the signal corresponding to the precursor's leaving group (e.g., mesylate protons around 3.0 ppm).[5]

      • Identify the characteristic signals for the PEG backbone, typically a complex multiplet around 3.6-3.7 ppm.[4]

      • Observe the signal for the methylene protons adjacent to the azide group (N₃-CH₂-), which typically appears around 3.4 ppm.[4][6]

      • Integrate the key signals to quantify the conversion to the azide form relative to any remaining starting material.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the this compound sample by separating it from unreacted starting materials, by-products, and other impurities.

  • Protocol:

    • System: A standard HPLC system equipped with a UV detector. For PEGs without a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is a superior alternative.[8][9]

    • Column: A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (for end groups or impurities with some absorbance) or via CAD/ELSD.

    • Analysis: The purity is calculated based on the relative peak area of the main product compared to the total area of all peaks in the chromatogram. High purity is indicated by a single major peak.[11]

3. Mass Spectrometry (MS)

  • Objective: To confirm the identity of the synthesized product by verifying its molecular weight.

  • Protocol:

    • Technique: Electrospray Ionization (ESI-MS) is commonly used for small molecules like this compound.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.

    • Infusion: Infuse the sample directly into the mass spectrometer.

    • Analysis:

      • Acquire the mass spectrum in positive ion mode.

      • Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the expected molecular weight of this compound (C₅H₁₁N₃O₂, MW = 145.16).[10] The expected ions would be at m/z 146.17 for [M+H]⁺ and m/z 168.15 for [M+Na]⁺.

Alternative Purification and Linker Strategies

While this guide focuses on purity assessment, the final purity is highly dependent on the initial synthesis and purification.

  • Purification Methods: Beyond simple extraction, column chromatography is a powerful technique for purifying PEG derivatives.[3] Methods like size-exclusion, ion-exchange, or affinity chromatography can be employed depending on the nature of the impurities.[3] Precipitation by adding a non-polar solvent (e.g., diethyl ether) to a solution of the PEG derivative is also a common and simple method.[3]

  • Alternative Linkers: For applications requiring different properties, a wide range of alternative linkers exist. These include PEG linkers with varying chain lengths (m-PEG3-azide, m-PEG4-azide, etc.) to modulate solubility and spacing, as well as non-PEG linkers like peptide-based or cleavable linkers for specific drug release mechanisms.[13][14]

By employing a combination of these analytical techniques, researchers can confidently assess the purity of their synthesized this compound linkers, ensuring the quality and reproducibility of their subsequent bioconjugation and drug development efforts.

References

Validating the Activity of m-PEG2-azide Bioconjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule with m-PEG2-azide is a critical first step. However, the ultimate success of the bioconjugate lies in its retained or enhanced biological activity. This guide provides an objective comparison of key functional assays to validate the activity of this compound bioconjugates, supported by experimental data and detailed protocols.

The validation process for bioconjugates formed via click chemistry with this compound, a short, hydrophilic polyethylene glycol (PEG) linker with a terminal azide group, can be broadly categorized.[1][][3][4] Initially, biochemical and biophysical methods are employed to confirm successful conjugation. Following this, functional assays are crucial to ensure that the biological activity of the conjugated molecule is preserved or appropriately modified.[5]

Pre-validation: Confirming Successful Conjugation

Before proceeding to functional assays, it is imperative to confirm the successful conjugation of the this compound to the target biomolecule. Techniques such as Mass Spectrometry (MS), Size Exclusion Chromatography (SEC-HPLC), and UV-Vis Spectroscopy are essential to determine the degree of labeling and purity of the conjugate.

Functional Assays: A Comparative Overview

The choice of functional assay is dictated by the nature of the biomolecule (e.g., antibody, enzyme, peptide) and its intended biological function. This section compares the most common and effective assays.

Target Binding Assays

For bioconjugates where binding to a specific target is the primary function (e.g., antibodies, receptor ligands), assays that quantify this interaction are paramount.

a) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay to detect and quantify the binding of a bioconjugate to its target antigen.[6][7][8][9] A competitive ELISA format is often employed for PEGylated proteins, where the assay's sensitivity can be influenced by the length of the PEG chain.[6]

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a bioconjugate to its immobilized target.[10][11][12] This method is highly sensitive and can detect subtle changes in binding affinity that may result from PEGylation.

Comparison of Target Binding Assays

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)
Principle Enzyme-catalyzed color change to quantify binding.Change in refractive index upon binding to a sensor chip.
Data Output Endpoint measurement of binding (absorbance).Real-time kinetic data (association/dissociation rates), affinity (KD).
Throughput High (96- or 384-well plates).Lower, often one sample at a time.
Labeling Requires labeled detection antibodies.Label-free.
Sample Consumption Relatively low.Low.
Cost Lower instrument and consumable cost.Higher instrument and consumable cost.
Key Advantage High throughput and cost-effective for screening.Provides detailed kinetic information.[10]
Limitation Indirect measurement, potential for PEG interference.[6]Lower throughput, potential for non-specific binding to the chip.

Representative Quantitative Data

BioconjugateAssayTargetAffinity (KD)% Retained Activity
Unconjugated AntibodySPRAntigen X1 nM100%
Antibody-PEG2-azideSPRAntigen X1.5 nM67%
Unconjugated AntibodyELISAAntigen XEC50 = 5 nM100%
Antibody-PEG2-azideELISAAntigen XEC50 = 8 nM62.5%

Experimental Protocol: Indirect ELISA

  • Coating: Coat a 96-well microplate with the target antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add serial dilutions of the unconjugated biomolecule and the this compound bioconjugate to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add a primary antibody that recognizes the biomolecule (if the biomolecule itself is not an antibody) and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add the enzyme substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Diagram: ELISA Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_binding Bioconjugate Binding cluster_detection Detection plate 96-well Plate antigen Target Antigen plate->antigen Add & Incubate blocking_buffer Blocking Buffer antigen->blocking_buffer Add & Incubate bioconjugate This compound Bioconjugate blocking_buffer->bioconjugate Add & Incubate primary_ab Primary Antibody bioconjugate->primary_ab Add & Incubate secondary_ab Enzyme-linked Secondary Antibody primary_ab->secondary_ab Add & Incubate substrate Substrate secondary_ab->substrate Add & Develop readout Measure Absorbance substrate->readout MTT_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere add_conjugate Add Bioconjugate (Serial Dilutions) adhere->add_conjugate incubate_treatment Incubate (e.g., 48-72h) add_conjugate->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance

References

A Comparative Guide to the Stability of Triazole Linkages from m-PEG2-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules, including improved solubility, extended circulation half-life, and reduced immunogenicity. The choice of chemical linkage used to attach the PEG moiety is critical, as it directly impacts the stability and, consequently, the efficacy and safety of the final bioconjugate. Among the various ligation chemistries, the 1,2,3-triazole linkage, formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) from precursors like m-PEG2-azide, has gained prominence for its exceptional stability.[1]

This guide provides an objective comparison of the stability of the triazole linkage against other common linkages used in PEGylation, supported by available experimental data. Detailed experimental protocols for assessing linkage stability are also provided to aid researchers in their evaluation of bioconjugate stability.

Comparative Stability of Linkages in PEGylation

The 1,2,3-triazole ring is widely recognized for its high degree of stability, a characteristic attributed to its aromatic nature.[1] This inherent stability makes it highly resistant to chemical and enzymatic degradation under physiological conditions.[1] In contrast, other linkages used in bioconjugation exhibit varying degrees of lability, which can be either a desirable feature for controlled drug release or a drawback leading to premature cleavage.

The following table summarizes the comparative stability of the triazole linkage against other common bioconjugation linkages. While direct head-to-head quantitative comparisons under identical conditions are not always available in the literature, a strong consensus on the rank order of stability has emerged from numerous studies.

Linkage TypeMethod of FormationReported Stability & Quantitative DataKey Considerations
1,2,3-Triazole Azide-Alkyne Cycloaddition (CuAAC, SPAAC)Highly Stable: Resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage.[1] In one study, 65-75% of a triazole-containing peptide remained intact after 48 hours in blood serum.[2]Considered a permanent linkage, ideal for applications requiring long-term stability in vivo.
Amide Carbodiimide chemistry, active estersHighly Stable: Generally resistant to hydrolysis. Showed no detectable hydrolysis over 300 hours under various pH and temperature conditions.[3]A common and robust linkage, though formation conditions can sometimes be harsh for sensitive biomolecules.
Thiol-ether Thiol-maleimide addition, Thiol-ene reactionModerately Stable: Generally stable, but traditional thiol-maleimide adducts can undergo retro-Michael reaction leading to cleavage or exchange with other thiols.[4]Newer maleimide derivatives and other thiol chemistries offer improved stability.[4]
Oxime Aldehyde/ketone + AlkoxyamineModerately Stable: More stable than hydrazones but less stable than triazoles.[1] Stable in a broad pH range (pH 2-9).[1]Useful for applications requiring good stability but where reversibility under specific conditions might be desired.
Hydrazone Aldehyde/ketone + HydrazineLabile: Stable at physiological pH but readily hydrolyzed under acidic conditions (e.g., pH < 5), which can be exploited for drug release in endosomal compartments.[1]Often used for acid-cleavable linkers in drug delivery systems.
Ester Carboxylic acid + AlcoholLabile: Susceptible to hydrolysis, especially at non-neutral pH. Half-life can range from hours to days depending on the structure and conditions. For example, a paclitaxel-PEG conjugate with an ester linkage had a half-life of 4.2 to 14.0 days.[5]Commonly used for prodrugs where controlled release via hydrolysis is intended.
Thioester Thiol + Carboxylic acidLabile: More susceptible to hydrolysis than esters. Exhibited half-lives from 30 to over 1800 hours depending on pH and temperature.[3]Can be used for applications requiring more rapid cleavage than esters.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a linkage in a PEGylated conjugate, a forced degradation study is the standard approach.[1] This involves subjecting the conjugate to various stress conditions and analyzing for degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Protocol for a Forced Degradation Study

1. Sample Preparation:

  • Prepare a stock solution of the m-PEG2-conjugate at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare identical aliquots of the stock solution for each stress condition and for the control (unstressed) sample.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40-60 °C).

  • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40-60 °C).

  • Oxidative Degradation: Add a solution of hydrogen peroxide to an aliquot to achieve a final concentration of 1-3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60-80 °C).

  • Enzymatic Degradation: Incubate an aliquot in the presence of relevant enzymes (e.g., proteases, esterases) in an appropriate buffer and at an optimal temperature (e.g., 37 °C).

  • Control: Store an aliquot under non-stress conditions (e.g., 4 °C).

3. Time-Point Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

  • Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or adding an enzyme inhibitor).

  • Store the samples at a low temperature (e.g., -20 °C or -80 °C) until analysis.

4. Analytical Method: HPLC-MS

  • Chromatography System: A reverse-phase HPLC system is commonly used.

    • Column: A C18 or C8 column suitable for protein or peptide separation.

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% formic acid or trifluoroacetic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the conjugate and any degradation products.

    • Detection: UV detection at a relevant wavelength (e.g., 220 nm for peptide bonds, 280 nm for proteins with aromatic residues) and in-line mass spectrometry.

  • Mass Spectrometry System: An electrospray ionization (ESI) mass spectrometer.

    • Mode: Positive ion mode is typically used for peptides and proteins.

    • Data Acquisition: Full scan mode to identify the masses of the intact conjugate and degradation products. Tandem MS (MS/MS) can be used to fragment ions and confirm the identity of degradation products by analyzing the fragmentation pattern.

5. Data Analysis:

  • Integrate the peak area of the intact conjugate in the chromatograms for each time point and stress condition.

  • Calculate the percentage of the intact conjugate remaining relative to the time zero sample.

  • Plot the percentage of intact conjugate versus time for each condition.

  • If applicable, calculate the degradation rate constant (k) and the half-life (t₁/₂) of the conjugate under each condition.

  • Identify the degradation products by their mass-to-charge ratio (m/z) in the mass spectra.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and stability relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare m-PEG2-conjugate stock solution aliquot Aliquot for each stress condition and control prep->aliquot acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 70°C) enzyme Enzymatic Degradation (e.g., Protease, 37°C) sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling enzyme->sampling hplc HPLC Analysis (Reversed-Phase) sampling->hplc ms MS Detection (ESI-MS/MS) hplc->ms data_analysis Data Analysis (% remaining, t1/2, degradation products) ms->data_analysis

Caption: Experimental workflow for the forced degradation study of an m-PEG2-conjugate.

G cluster_factors Contributing Factors stability High Stability of Triazole Linkage aromatic Aromatic Nature of Triazole Ring aromatic->stability enzymatic Resistance to Enzymatic Cleavage enzymatic->stability hydrolytic Resistance to Hydrolysis (Acidic/Basic) hydrolytic->stability redox Resistance to Oxidation/Reduction redox->stability

Caption: Key factors contributing to the high stability of the 1,2,3-triazole linkage.

References

A Comparative Guide to m-PEG2-azide in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of m-PEG2-azide Performance with Supporting Experimental Data.

This compound is a short, hydrophilic linker widely employed in biomedical research for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles. Its defining feature is the presence of a discrete polyethylene glycol (PEG) chain of two ethylene glycol units, terminating in a methoxy group at one end and a reactive azide group at the other. The azide group enables highly specific and efficient "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages with alkyne-containing molecules.

This guide provides a comparative overview of this compound's performance against other linkers, supported by experimental data from the literature, to aid researchers in selecting the optimal linker for their specific application.

Performance Comparison in PROTACs

The linker in a PROTAC molecule is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length of the PEG linker has been shown to have a profound impact on the degradation efficiency of the target protein.

While direct comparative studies focusing solely on this compound versus other short PEG linkers are not abundant in publicly available literature, the general principle of linker length optimization is well-established. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

Target Protein E3 Ligase Linker Length (PEG units) Degradation Concentration (DC50) Maximum Degradation (Dmax) Reference
BRD4 CRBN 0 < 0.5 µM Not Specified [1]
BRD4 CRBN 1-2 > 5 µM Not Specified [1]
BRD4 CRBN 4-5 < 0.5 µM Not Specified [1]
BTK CRBN < 4 Impaired Binding Affinity Not Specified [1]
BTK CRBN ≥ 4 Consistent Binding Affinity Not Specified [1]

| TBK1 | VHL | 7-29 atoms (<12 atoms inactive) | 3 nM (for 21-atom linker) | 96% (for 21-atom linker) |[1] |

Note: The data presented in this table is compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

The data suggests that for some target-ligase pairs, a very short linker (like this compound) can be effective, while for others, a longer linker is required to achieve optimal ternary complex formation and subsequent degradation. The non-linear relationship between linker length and degradation efficiency underscores the necessity of empirical testing for each new PROTAC system.[1]

Performance in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects the antibody to the cytotoxic payload. Its stability in circulation and ability to release the payload at the target site are critical for both efficacy and safety. PEG linkers can enhance the hydrophilicity of ADCs, which can be beneficial, especially when dealing with hydrophobic payloads.

A study on affibody-based drug conjugates compared a non-PEG linker with large PEG linkers (4 kDa and 10 kDa), demonstrating that PEGylation can significantly increase the in vivo half-life of the conjugate, albeit with a potential reduction in in vitro cytotoxicity.[2][3]

Table 2: Influence of PEG Linker on Affibody-Drug Conjugate Properties

Conjugate Linker Half-life Extension (vs. no PEG) In Vitro Cytotoxicity Reduction (vs. no PEG)
ZHER2-PEG4K-MMAE (HP4KM) 4 kDa PEG 2.5-fold 4.5-fold

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2-fold | 22-fold |

While this study does not use this compound, it highlights the trade-offs involved in PEG linker selection for ADCs. A short linker like this compound would be expected to have a lesser impact on cytotoxicity compared to longer PEG chains but would also provide a more modest increase in hydrophilicity and half-life. The optimal choice depends on the specific properties of the antibody and payload.

Application in Nanoparticle Surface Functionalization

This compound is a valuable tool for the surface modification of nanoparticles, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry. The PEG component provides a hydrophilic shield, which can improve colloidal stability and reduce non-specific protein adsorption. The azide group offers a versatile handle for bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Nanoparticle Functionalization

This protocol is a generalized procedure and may require optimization for specific nanoparticles and alkyne-containing molecules.

Materials:

  • Azide-functionalized nanoparticles (e.g., with this compound on the surface)

  • Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Disperse the azide-functionalized nanoparticles in the chosen buffer.

  • Add the alkyne-containing molecule to the nanoparticle dispersion. The molar ratio of alkyne to azide will need to be optimized.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in buffer.

  • In another tube, prepare a solution of CuSO4 and the copper-chelating ligand in buffer.

  • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the addition of the CuSO4/ligand solution. Typical final concentrations are in the range of 50-100 µM Cu(II) and 250-500 µM ligand, with a 5- to 10-fold molar excess of sodium ascorbate over Cu(II).

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purify the functionalized nanoparticles by centrifugation, dialysis, or size exclusion chromatography to remove the copper catalyst, excess reagents, and unreacted starting materials.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with different linker lengths

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting membranes (e.g., PVDF)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs or vehicle control for a specified period (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizing Workflows and Pathways

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds Proteasome Proteasome Degraded Protein Amino Acids Proteasome->Degraded Protein Releases Ubiquitin Ub Polyubiquitination Polyubiquitinated Target Protein Ternary Complex->Polyubiquitination Ubiquitination Polyubiquitination->Proteasome Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Diagram 2: Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Functional Assays Antibody Antibody Conjugation Click Chemistry Antibody->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization Purification->Characterization DAR Drug-to-Antibody Ratio (e.g., HIC, MS) Characterization->DAR Purity Purity & Aggregation (e.g., SEC) Characterization->Purity Binding_Assay Antigen Binding (e.g., ELISA, SPR) Characterization->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT assay) Characterization->Cytotoxicity_Assay In_Vivo_Study In Vivo Efficacy & Stability Cytotoxicity_Assay->In_Vivo_Study

Caption: Workflow for ADC synthesis and characterization.

Conclusion

This compound is a versatile and efficient linker for a range of bioconjugation applications. Its short, discrete PEG length offers a balance between providing hydrophilicity and minimizing potential interference with binding interactions. However, the optimal linker choice is highly context-dependent. For PROTACs, empirical testing of a range of linker lengths is crucial to achieve maximal degradation efficacy. In the realm of ADCs, the benefits of a short PEG linker in terms of preserving in vitro potency must be weighed against the potential advantages of longer PEG chains for improving in vivo half-life and reducing aggregation. For nanoparticle functionalization, this compound provides a reliable and efficient handle for attaching biomolecules via click chemistry. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design and synthesis of novel bioconjugates.

References

A Comparative Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Development: Case Studies of Site-Specific vs. Conventional Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology used to attach the cytotoxic payload to the monoclonal antibody. This guide provides an objective comparison of two major approaches: site-specific conjugation, exemplified by technologies analogous to m-PEG2-azide click chemistry, and conventional conjugation using maleimide-based linkers. Through case studies of ADCs in clinical development and on the market, we will explore the impact of linker choice on drug performance, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Linker Technologies

FeatureSite-Specific Conjugation (e.g., using Azide-based Click Chemistry)Conventional Conjugation (e.g., Maleimide-based)
Homogeneity Produces a homogeneous product with a precise drug-to-antibody ratio (DAR).Results in a heterogeneous mixture of ADCs with varying DARs.
Stability Forms a stable, irreversible triazole linkage, minimizing premature drug release.The maleimide-thiol bond is susceptible to retro-Michael addition, leading to potential premature drug release and off-target toxicity.[1][2][3][4]
Manufacturing Offers a more controlled and reproducible manufacturing process.Can be less reproducible due to the stochastic nature of the conjugation.
Therapeutic Window Generally associated with a wider therapeutic window due to improved stability and homogeneity.[5][6]The therapeutic window can be narrowed by off-target toxicity from premature drug release.

Case Study 1: TRPH-222 - A Site-Specific ADC Utilizing SMARTag® Technology

TRPH-222 is a novel, site-specific ADC targeting CD22 for the treatment of B-cell malignancies.[5][7] It utilizes the SMARTag® technology, a chemoenzymatic method that allows for the precise placement of the payload. This technology involves the enzymatic conversion of a cysteine residue within a specific peptide tag to a formylglycine (fGly) residue, creating a bioorthogonal aldehyde handle for conjugation.[8][9][10][11] The payload is then attached using Hydrazino-Iso-Pictet-Spengler (HIPS) chemistry, a stable ligation method.[5][8]

Performance Data:

Preclinical and Phase 1 clinical trial data for TRPH-222 suggest a favorable safety profile and significant anti-tumor activity, particularly in relapsed/refractory (R/R) B-cell non-Hodgkin's lymphoma (NHL).

ParameterTRPH-222 (Site-Specific) Data
Drug-to-Antibody Ratio (DAR) Homogeneous, approximately 1.8-2.0[6]
Tolerability Well-tolerated up to 10 mg/kg, with a low incidence of adverse events commonly associated with ADCs.[7][12] Most adverse events were low grade, manageable, and reversible.[7][12]
Efficacy (Phase 1, R/R Follicular Lymphoma) Overall Response Rate (ORR): 54%; Complete Response Rate (CRR): 38%[7]
Pharmacokinetics Preliminary data indicate high stability in humans with no evidence of released payload in circulation, even at high doses.[13] The ADC has a long half-life.[6]

Case Study 2: ARX788 - A Site-Specific ADC with a Non-Natural Amino Acid

ARX788 is an anti-HER2 ADC that employs a novel site-specific conjugation technology involving the incorporation of a non-natural amino acid, p-acetylphenylalanine (pAF), into the antibody.[14] This creates a unique chemical handle for the precise attachment of the cytotoxic payload, AS269.[14]

Performance Data:

Phase 1 and pivotal Phase 2/3 clinical trials have demonstrated a manageable safety profile and promising anti-tumor activity in patients with HER2-positive metastatic breast cancer.[15][16][17]

ParameterARX788 (Site-Specific) Data
Homogeneity Homogeneous and highly stable ADC.[14]
Tolerability Generally well-tolerated with most adverse events being grade 1 or 2.[14] Common treatment-related adverse events include increased liver enzymes, corneal epitheliopathy, and interstitial lung disease/pneumonitis.[15]
Efficacy (Phase 2/3, HER2+ Advanced Breast Cancer) Significantly prolonged Progression-Free Survival (PFS) compared to the control arm (lapatinib plus capecitabine). Median PFS was 11.33 months with ARX788 versus 8.25 months with the control.[16]
Pharmacokinetics The ADC is highly stable with low serum exposure of the free payload, which may contribute to its low systemic toxicity.[14] The mean half-life of ARX788 is approximately 100 hours.[14]

Alternative Technology: Maleimide-Based Linkers

Conventional ADCs, such as those utilizing SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linkers, rely on the stochastic conjugation of payloads to cysteine or lysine residues on the antibody. While this method has been used in several approved ADCs, it has notable drawbacks.

Performance Considerations for Maleimide-Based ADCs:
  • Heterogeneity : The conjugation process results in a mixture of ADC species with varying DARs, which can complicate manufacturing and characterization.[18]

  • Linker Instability : The thioether bond formed between the maleimide and a cysteine residue is susceptible to a retro-Michael reaction in vivo.[1][3][4] This can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and a reduced therapeutic window.[1][4] Studies have shown that a significant portion of the payload can be lost from maleimide-linked ADCs in circulation.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the potency of an ADC against cancer cell lines.[19][20][21]

  • Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

  • ADC Treatment : Prepare serial dilutions of the ADC and control antibodies in a complete culture medium. Add the diluted solutions to the cells and incubate for a period of 72-96 hours.[22]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.[19][22]

  • Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[19][22]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[19][22] The absorbance is directly proportional to the number of viable cells.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and the distribution of drug-loaded species in an ADC preparation.[23][24][25]

  • Sample Preparation : Dilute the ADC sample in a high-salt mobile phase A (e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0).[26]

  • Chromatography : Inject the sample onto a HIC column (e.g., Tosoh Bio Butyl-NPR).[26]

  • Gradient Elution : Elute the ADC species using a decreasing salt gradient with a low-salt mobile phase B (e.g., 25 mM NaH2PO4/Na2HPO4, pH 6.0, with 25% isopropanol).[26]

  • Detection : Monitor the elution profile at 280 nm.[25][26]

  • Data Analysis : The different DAR species will elute at different retention times due to their varying hydrophobicity. The average DAR can be calculated from the peak areas of the different species.[27]

Visualizing the Workflows and Pathways

ADC_Conjugation_Workflow cluster_site_specific Site-Specific Conjugation (e.g., this compound) cluster_conventional Conventional Conjugation (Maleimide) ss_ab Engineered Antibody (with Azide handle) ss_conjugation Click Chemistry (CuAAC or SPAAC) ss_ab->ss_conjugation ss_payload Payload-Alkyne ss_payload->ss_conjugation ss_adc Homogeneous ADC (Precise DAR) ss_conjugation->ss_adc c_ab Native Antibody (Reduced Cysteines) c_conjugation Michael Addition c_ab->c_conjugation c_payload Payload-Maleimide c_payload->c_conjugation c_adc Heterogeneous ADC (Variable DAR) c_conjugation->c_adc

Comparison of ADC Conjugation Workflows

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Target Cytotoxic Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Induction of Apoptosis Target->Apoptosis

General Mechanism of Action for an ADC

Conclusion

The development of site-specific conjugation technologies, which share the principles of precision and stability with this compound click chemistry, represents a significant advancement in the field of antibody-drug conjugates. Case studies of ADCs like TRPH-222 and ARX788 highlight the potential of these methods to produce more homogeneous, stable, and potentially safer and more effective cancer therapeutics compared to conventional maleimide-based approaches. The ability to control the drug-to-antibody ratio and the stability of the linker are critical factors in optimizing the therapeutic window of ADCs. As the field continues to evolve, the rational design of linkers will remain a cornerstone of successful ADC development.

References

Safety Operating Guide

Proper Disposal Procedures for m-PEG2-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling m-PEG2-azide must adhere to stringent safety and disposal protocols due to the potential hazards associated with organic azides. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

I. Understanding the Hazards of this compound

This compound (Molecular Formula: C5H11N3O2) is an organic azide.[1] Organic azides are a class of reactive chemicals that can be toxic, shock-sensitive, and potentially explosive under certain conditions, such as exposure to heat, light, friction, or pressure.[2] The stability of an organic azide is often assessed by its carbon-to-nitrogen ratio. For this compound, with 5 carbon atoms and 3 nitrogen atoms, the C/N ratio is greater than 1, which suggests a degree of stability. However, it is crucial to handle it with care.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses or splash goggles are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves.[4]

  • Body Protection: A lab coat must be worn.[3] For reactions with a higher risk of explosion, a blast shield should be used.[3]

Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.[5][6]

  • Avoid using metal spatulas or instruments to handle azides, as this can lead to the formation of highly explosive metal azides.[2][7]

  • Do not mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[2][8]

  • Avoid contact with halogenated solvents (e.g., dichloromethane, chloroform) as this can form extremely unstable di- and tri-azidomethane.[2]

  • Store this compound at its recommended temperature of -20°C in a tightly closed container, away from heat and light.[1][9]

III. Quantitative Data Summary

For a quick reference, the following table summarizes key quantitative information regarding the handling and stability of organic azides.

ParameterGuideline / ValueSignificance
Carbon to Nitrogen Ratio (C/N) For this compound (C5H11N3O2): 5/3 ≈ 1.67A C/N ratio between 1 and 3 suggests the compound can be synthesized and isolated but should be handled with care and stored properly.[2][5]
Storage Concentration If stored in solution, do not exceed 1 M.Higher concentrations can increase instability.[2][5]
Storage Temperature -18°C to -20°CLow temperatures enhance stability.[1][2][5]
NIOSH Recommended Exposure Limit (for Sodium Azide) Ceiling: 0.3 mg/m³ (as Sodium Azide)While specific to sodium azide, this indicates the high toxicity of azides in general.[8]

IV. Step-by-Step Disposal Procedure

The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[10] The following steps outline the proper procedure for collecting and preparing the waste for pickup.

  • Segregate Waste: All this compound waste, including contaminated consumables (e.g., pipette tips, gloves, weigh paper), must be collected in a dedicated and clearly labeled hazardous waste container.[2][5][7][11]

  • Labeling: The waste container must be labeled as "Azide Contaminated Waste" and detail the specific contents.[2][11]

  • Avoid Incompatibles: Ensure that the azide waste does not come into contact with acids, metals (especially lead and copper), or halogenated solvents.[2][11]

  • Storage of Waste: Store the sealed waste container in a cool, well-ventilated area, away from heat and light, until it is collected by a hazardous waste disposal service.[11]

  • Professional Disposal: Arrange for the collection and disposal of the azide waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3][10]

Crucially, NEVER pour this compound or any azide-containing solution down the drain. [3][8][11] Azides can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[3][8]

V. Experimental Protocol: Deactivation of Azides (for Informational Purposes)

While some procedures exist for the chemical deactivation of inorganic azides like sodium azide, their direct application to organic azides like this compound should be approached with extreme caution and only by trained personnel. The following is a general protocol for the destruction of sodium azide and should not be attempted for this compound without a thorough risk assessment and expert consultation.

Deactivation of Sodium Azide with Nitrous Acid:

This procedure should be performed in a chemical fume hood.[3]

  • Prepare a dilute aqueous solution of the azide (no more than 5%).[3]

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place the azide solution.

  • Slowly add a 20% aqueous solution of sodium nitrite (containing a 40% excess) to the stirred azide solution.[3]

  • The reaction generates nitrogen gas and nitric oxide.[3] The nitric oxide should be safely vented in the fume hood.

  • After the reaction is complete, the solution should be tested for the presence of residual azides.[3]

  • The final solution must be neutralized to a pH of 6-9 before disposal as hazardous waste.[3]

A colorimetric test can be used to check for the presence of azides: a drop of the solution is treated with dilute hydrochloric acid and a drop of ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning azide is still present.[3]

VI. Spill and Emergency Procedures

In the event of a spill:

  • Small Spills (in a fume hood): Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Collect the contaminated material in a labeled hazardous waste container.[7]

  • Large Spills (or spills outside a fume hood): Evacuate the area immediately.[7][8] Notify your institution's EHS office or emergency services.[8]

VII. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

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